molecular formula C12H9NO3 B3390288 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione CAS No. 95695-43-5

1-(3-Acetyl-phenyl)-pyrrole-2,5-dione

Cat. No.: B3390288
CAS No.: 95695-43-5
M. Wt: 215.2 g/mol
InChI Key: VXQUIPHDYFBTQJ-UHFFFAOYSA-N
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Description

Overview of Pyrrole-2,5-dione (Maleimide) Chemistry and its Academic Relevance

The parent structure, 1H-Pyrrole-2,5-dione, commonly known as maleimide (B117702), is a five-membered unsaturated imide that serves as a fundamental building block in organic synthesis. chemeo.comwikipedia.org Its chemical formula is C₄H₃NO₂, and it consists of a cyclic imide functional group, -C(O)NHC(O)-, attached to a carbon-carbon double bond. wikipedia.orgnist.gov This arrangement makes the double bond electron-deficient and highly reactive, which is central to its academic and industrial relevance.

Maleimide undergoes a variety of chemical reactions, including Diels-Alder cycloadditions, Michael additions, and polymerizations. wikipedia.orgresearchgate.net Its reactivity, particularly the susceptibility of its double bond to nucleophilic attack by thiols (as found in cysteine residues), has made it a cornerstone in the field of bioconjugation for linking molecules to proteins. wikipedia.orgmdpi.com The rigid, planar structure and the electron-withdrawing nature of the dicarbonyl groups are key to its chemical behavior. researchgate.net

Table 1: Physicochemical Properties of 1H-Pyrrole-2,5-dione (Maleimide)

Property Value
IUPAC Name 1H-Pyrrole-2,5-dione nist.gov
Other Names Maleimide, 2,5-Pyrroledione wikipedia.org
CAS Number 541-59-3 nist.gov
Molecular Formula C₄H₃NO₂ nist.gov
Molar Mass 97.07 g/mol wikipedia.org

This table is generated based on data from multiple sources. wikipedia.orgnist.govnist.gov

Importance of N-Substituted Maleimides in Chemical Research

The substitution of the hydrogen atom on the nitrogen of the maleimide ring with an alkyl or aryl group gives rise to the broad class of N-substituted maleimides. wikipedia.org This substitution is a critical strategy for tuning the molecule's physical, chemical, and biological properties. researchgate.net N-substituted maleimides are widely explored for their diverse applications, ranging from polymer science to medicinal chemistry.

In materials science, incorporating N-substituted maleimides into polymer chains can enhance thermal stability and hydrophilicity. researchgate.net Polymers derived from monomers with aromatic N-substituents are noted for being particularly stable at high temperatures. researchgate.net In medicinal chemistry and chemical biology, N-aryl maleimides are of considerable interest. tandfonline.com The nature of the N-substituent significantly influences the reactivity of the maleimide double bond. For instance, N-aryl maleimides react more rapidly with thiols compared to N-alkyl derivatives, a desirable trait for time-sensitive applications like radiolabelling. mdpi.com Furthermore, these compounds exhibit a wide array of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netmdpi.com

Rationale for Investigating 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione

The specific compound, this compound, merges the well-established reactive hub of the maleimide ring with the functional versatility of a 3-acetylphenyl group. uni.lu The rationale for its investigation is multifaceted. The N-aryl substitution is known to enhance the reactivity of the maleimide core for bioconjugation reactions. mdpi.com The phenyl ring provides a rigid linker, while the acetyl group (CH₃CO) offers a unique site for further chemical modification.

The ketone of the acetyl group can undergo a wide range of subsequent reactions, such as condensation to form Schiff bases, reduction to an alcohol, or conversion into other heterocyclic systems. researchgate.net This provides a powerful handle for creating more complex molecules, potentially for developing novel therapeutic agents or functional materials. The meta-position of the acetyl group on the phenyl ring influences the electronic properties of the entire molecule, distinguishing it from its ortho- and para-substituted isomers. The synthesis of related compounds, such as 1-(4-acetylphenyl)-3,4-dichloro-1H-pyrrole-2,5-dione, is typically achieved by reacting the appropriately substituted aniline (B41778) (e.g., 3-aminoacetophenone) with a suitable anhydride (B1165640), suggesting a straightforward route to this target molecule. ekb.eg

Table 2: Structural and Chemical Information for this compound

Property Value
Compound Name 1-(3-acetylphenyl)pyrrole-2,5-dione uni.lu
Molecular Formula C₁₂H₉NO₃ uni.lu
Monoisotopic Mass 215.05824 Da uni.lu
SMILES CC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O uni.lu

This table is generated based on data from PubChemLite. uni.lu

Current Research Landscape of Acetylphenyl-Substituted Heterocycles

The acetylphenyl moiety is a common feature in a variety of heterocyclic compounds currently under investigation for their pharmacological potential. openmedicinalchemistryjournal.com Its presence often imparts or enhances biological activity. For example, N-(4-acetylphenyl)-2-chloroacetamide has been used as a versatile precursor to synthesize a range of heterocyclic scaffolds, including benzothiazole (B30560) and thieno[2,3-b]pyridine (B153569) derivatives, which have shown significant antibacterial and antioxidant activities. researchgate.net

Similarly, various studies have reported on other acetylphenyl-bearing heterocycles:

Thiazole Derivatives : 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been synthesized and evaluated as potential anticancer agents. nih.gov

Chromenone Derivatives : 4-(4-Acetylphenyl)-3-hydroxy-2H-chromen-2-one has been used as a building block in three-component reactions to form other complex heterocyclic systems. researchgate.net

Tetrahydroisoquinolines : N-(4-acetylphenyl)acetamide fragments have been incorporated into tetrahydroisoquinoline structures, which were then evaluated for anticancer and antioxidant properties. nih.gov

This consistent use of the acetylphenyl group as a component in bioactive molecules highlights its importance as a "privileged" structural motif in medicinal chemistry. The research landscape indicates a strong interest in using this functional group to create new chemical entities with diverse biological applications, providing a solid context for the investigation of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-acetylphenyl)pyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO3/c1-8(14)9-3-2-4-10(7-9)13-11(15)5-6-12(13)16/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXQUIPHDYFBTQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2C(=O)C=CC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20357169
Record name 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95695-43-5
Record name 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20357169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Derivatization of 1 3 Acetyl Phenyl Pyrrole 2,5 Dione

Precursor Synthesis and Optimization

The successful synthesis of the target compound is contingent upon the efficient preparation of its key precursors: 3-aminoacetophenone and maleic anhydride (B1165640).

Synthesis of 3-Aminoacetophenone Derivatives

3-Aminoacetophenone is a critical building block for the title compound, and its synthesis typically commences from the commercially available 3-nitroacetophenone. The most common and effective method for this transformation is the reduction of the nitro group. Various reducing agents and conditions have been employed for this purpose, each with its own set of advantages.

A prevalent method involves catalytic hydrogenation. For instance, 3-nitroacetophenone can be reduced to 3-aminoacetophenone in high yield using a palladium on carbon (Pd/C) catalyst in a methanol (B129727) solvent under a hydrogen atmosphere. epa.gov Another effective catalyst is Raney nickel, which can be used in ethanol (B145695) under hydrogen pressure to achieve the desired transformation. niscpr.res.in A classical approach that avoids high-pressure hydrogenation is the use of metal powders in acidic media, such as tin (Sn) in the presence of concentrated hydrochloric acid. impactfactor.org The iron powder reduction method is also a viable option, though it is sometimes associated with environmental concerns and challenges in product purification. epa.gov

Reagent/CatalystSolventConditionsYieldReference
1% Palladium on CarbonMethanol60-70°C, 0.5-0.6 MPa H₂95% epa.gov
Raney NickelEthanol50°C, 1950 lb H₂ pressure71% niscpr.res.in
Tin (granulated)Water, conc. HClReflux- impactfactor.org
Iron powderWater, HClReflux- orgsyn.org

This table summarizes various reported methods for the synthesis of 3-aminoacetophenone from 3-nitroacetophenone.

Synthesis of Maleic Anhydride Precursors

Maleic anhydride is a readily available industrial chemical and serves as the direct precursor for the pyrrole-2,5-dione moiety of the target molecule. wikipedia.org It is typically produced on a large scale through the vapor-phase oxidation of n-butane or benzene. wikipedia.org For the synthesis of 1-(3-acetyl-phenyl)-pyrrole-2,5-dione, maleic anhydride is used directly and does not typically require the synthesis of more complex precursors. Its bifunctional reactivity, characterized by an electron-deficient double bond and the anhydride group, makes it an ideal substrate for the subsequent condensation reaction. wikipedia.org

Direct Synthesis Routes to this compound

The direct synthesis of this compound from its precursors is most commonly achieved through a two-step cyclocondensation process. This method is widely applicable for the preparation of a variety of N-substituted maleimides. orgsyn.orgiosrjournals.org

Traditional Cyclocondensation Approaches

The traditional and most widely employed method for the synthesis of N-arylmaleimides involves the reaction of an aromatic amine with maleic anhydride. orgsyn.orgiosrjournals.org This process consists of two distinct stages: the formation of an N-arylmaleamic acid intermediate and its subsequent dehydration to form the maleimide (B117702) ring.

The synthesis commences with the nucleophilic attack of the amino group of 3-aminoacetophenone on one of the carbonyl carbons of maleic anhydride. This reaction is typically carried out in a suitable solvent at room temperature and leads to the opening of the anhydride ring to form the corresponding N-(3-acetylphenyl)maleamic acid. orgsyn.org This intermediate is often a stable, solid compound that can be isolated and purified before proceeding to the next step. The formation of the maleamic acid is generally a high-yield reaction. orgsyn.org

The second step is the cyclodehydration of the N-(3-acetylphenyl)maleamic acid to yield this compound. This is commonly achieved by heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, typically anhydrous sodium acetate (B1210297). orgsyn.org The acetic anhydride serves to remove the water molecule formed during the ring closure, while the sodium acetate facilitates the reaction. researchgate.net The product, this compound, can then be isolated and purified.

Condensation: 3-Aminoacetophenone + Maleic Anhydride → N-(3-Acetylphenyl)maleamic acid

Dehydration: N-(3-Acetylphenyl)maleamic acid → this compound + Water

The choice of solvent can influence both the initial condensation and the subsequent cyclization steps. For the formation of the maleamic acid, aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF) are commonly used, in which the maleamic acid intermediate often precipitates, allowing for easy isolation. orgsyn.orgucl.ac.be

The kinetics of the reaction between anilines and maleic anhydride have been studied, revealing that the initial ring-opening reaction is generally fast. researchgate.net The subsequent cyclodehydration step is typically the rate-determining step. The rate of this cyclization is significantly influenced by temperature and the presence of the catalyst. researchgate.net Studies on the imidization of poly(styrene-co-maleic anhydride) with aniline (B41778) have shown that the reaction involves two consecutive steps: a rapid ring-opening to form the amic acid, followed by a slower ring-closing to form the imide. researchgate.net The rate of imidization was found to be greatly influenced by the reaction temperature and the molar ratio of the reactants. researchgate.net

While specific kinetic data for the synthesis of this compound is not extensively reported, studies on similar systems provide valuable insights. For instance, the solid-state reaction of maleic anhydride with various substituted anilines has been investigated, and the rate constants and activation energies have been determined. niscpr.res.in These studies indicate that the reaction proceeds via the diffusion of maleic anhydride into the aniline lattice.

Aniline DerivativeRate Constant (k) at 60°C (min⁻¹)Activation Energy (kcal/mol)Reference
p-Anisidine0.04613.7 niscpr.res.in
p-Chloroaniline0.02314.2 niscpr.res.in
m-Nitroaniline0.00914.7 niscpr.res.in

This table presents kinetic data for the solid-state reaction of maleic anhydride with various anilines, providing a comparative basis for understanding the reactivity of substituted anilines.

In solution-phase synthesis, the solvent can play a more complex role. Polar aprotic solvents are generally favored for the cyclization step as they can help to solubilize the maleamic acid and facilitate the reaction. The use of an azeotropic solvent in the cyclization step can also be employed to remove water and drive the equilibrium towards the product.

Catalytic Synthesis Methods

Catalysis plays a pivotal role in the synthesis of pyrrole-2,5-diones, offering pathways to higher yields, milder reaction conditions, and enhanced control over the chemical transformation. Both homogeneous and heterogeneous catalytic systems have been successfully developed for this purpose.

Homogeneous Catalysis for Pyrrole-2,5-dione Formation

Homogeneous catalysis offers a powerful tool for the synthesis of polysubstituted maleimides through various metal-mediated cycloaddition and coupling reactions. Transition metal complexes, particularly those of palladium and ruthenium, have been instrumental in this regard. For instance, ruthenium-catalyzed [2+2+1] cocyclization of isocyanates, alkynes, and carbon monoxide provides a route to highly substituted maleimides in excellent yields. organic-chemistry.org Similarly, palladium catalysts enable the efficient cyclization of alkynes with isocyanides to furnish a broad range of maleimide derivatives under mild conditions. organic-chemistry.org

More recently, organocatalysis has emerged as a viable and mild alternative. N-Heterocyclic carbenes (NHCs) have been successfully employed in the atroposelective synthesis of N-aryl maleimides. chemrxiv.org This method involves the in-situ activation of the precursor phthalamic acid and subsequent NHC-catalyzed atroposelective amidation, yielding well-decorated products with high efficiency. chemrxiv.org

Table 1: Examples of Homogeneous Catalysis in N-Aryl Maleimide Synthesis
CatalystReaction TypeKey FeaturesReference
Ru3(CO)12[2+2+1] CocyclizationIntermolecular reaction of isocyanates, alkynes, and CO; produces polysubstituted maleimides with high selectivity. organic-chemistry.org
Palladium ComplexesCarbonylative AminationUtilizes C-C bond activation of cyclopropenone; recaptures eliminated CO in the catalytic cycle. organic-chemistry.org
N-Heterocyclic Carbene (NHC)Atroposelective AmidationOrganocatalytic approach for synthesizing N-aryl maleimides under mild conditions with excellent yields and enantioselectivities. chemrxiv.org
Heterogeneous Catalysis for Enhanced Yields and Selectivity

While homogeneous catalysts are effective, their separation from the reaction mixture can be problematic. Heterogeneous catalysts offer a solution by simplifying product purification and enabling catalyst recycling, which aligns with the principles of sustainable chemistry. Ullmann-type N-arylation reactions, a key method for forming the N-aryl bond, have been significantly improved using heterogeneous copper and palladium catalysts. mdpi.com

These catalysts typically involve immobilizing the active metal species on various supports, such as silica, magnetic nanoparticles (Fe₃O₄), or polymers. mdpi.comdoi.org For example, copper nanoparticles supported on silica/iron oxide composites (Cu⁰-EP/SiO₂/Fe₃O₄) have been used for the N-arylation of various heterocycles with aryl halides, achieving substantial product yields. mdpi.com The magnetic nature of the support allows for easy separation of the catalyst from the reaction medium using an external magnet. Similarly, palladium immobilized on amine-functionalized magnetite has shown excellent catalytic activity and reusability over multiple cycles in Ullmann-type reactions. mdpi.com The use of solid acid catalysts, such as zirconium(IV) hydrogen phosphate, which can be regenerated by washing or calcination, also presents a viable heterogeneous approach for N-substituted maleimide synthesis. google.com

Table 2: Performance of Heterogeneous Catalysts in N-Arylation Reactions
Catalyst SystemSupport MaterialReactionKey AdvantageReference
Cu⁰-EPSiO₂/Fe₃O₄N-Arylation of heterocyclesMagnetic separation, good yields (12-20h reaction time). mdpi.com
Pd⁰-AOFe₃O₄N-Arylation of indolesExcellent yields and selectivity, catalyst reusable for up to seven runs. mdpi.com
Zirconium(IV) hydrogen phosphateN/A (Solid Acid)N-substituted maleimide synthesisCatalyst can be regenerated through washing or calcination. google.com

Green Chemistry Approaches in Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com In the context of synthesizing this compound, this involves developing methods that minimize waste, avoid hazardous solvents, and reduce energy consumption. mdpi.comsemanticscholar.org

Solvent-Free Reactions

Performing reactions without a solvent, or in "neat" conditions, is a cornerstone of green synthesis. This approach eliminates solvent-related waste, cost, and safety hazards. The synthesis of N-aryl maleimides can be effectively carried out using solvent-free methods, often with high yields. tandfonline.com For instance, the reaction between maleic anhydride and a substituted aniline can proceed without a solvent, followed by a solvent-free cyclization step. One study demonstrated the synthesis of five different aryl-substituted maleimides using solventless methods, achieving high yields ranging from 78% to 99%. tandfonline.com Such protocols are often coupled with other green techniques, like microwave heating, to further enhance reaction efficiency. rsc.org

Microwave-Assisted Synthesis

Microwave irradiation has become a widely used tool in organic synthesis to accelerate reactions. rsc.orgpsu.edu Compared to conventional heating, microwave energy provides rapid and uniform heating of the reaction mixture, leading to significantly shorter reaction times, often higher yields, and improved product purity. rsc.orgresearchgate.net

In the synthesis of N-substituted maleimides, microwave assistance is particularly effective for the cyclization of the intermediate maleamic acid. For example, the synthesis of N-(4-chlorophenyl)maleimide using conventional heating required 60 minutes at 60-70°C to achieve a 70% yield. tandfonline.com In contrast, a microwave-assisted method at 90°C produced a slightly higher yield (73%) in just 30 seconds, representing a 99% reduction in reaction time. tandfonline.com This dramatic acceleration makes microwave-assisted synthesis a highly attractive green alternative for producing compounds like this compound. tandfonline.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of N-(4-chlorophenyl)maleimide tandfonline.com
Heating MethodTemperature (°C)TimeYield (%)
Thermal60-7060 min70
Microwave9030 s73
Photocatalytic and Biomimetic Approaches

Photocatalysis represents a frontier in green synthesis, using light to drive chemical reactions. Photo-induced copolymerization of N-substituted maleimides with electron-donor monomers like vinyl ethers can proceed rapidly upon UV exposure, often without the need for a photoinitiator. kpi.ua The maleimide itself can absorb UV radiation and initiate the reaction. kpi.ua Furthermore, photoredox catalysis provides a mild method for generating aryl radicals from stable aryl halides, which can then be used in the synthesis of complex molecules. nih.gov This approach could be adapted for the arylation step in maleimide synthesis.

Biomimetic synthesis seeks to emulate nature's strategies for constructing complex molecules. While direct biomimetic routes to simple N-aryl maleimides are not common, inspiration can be drawn from the synthesis of related natural products. For example, the synthesis of pyrrole-imidazole alkaloids involves oxidative cyclization and dimerization pathways. nih.gov These strategies, which often proceed under mild, aqueous conditions, highlight the potential for developing enzyme- or chemo-mimetic systems for the synthesis of pyrrole-2,5-dione structures.

Post-Synthetic Functionalization and Chemical Transformations

Following the primary synthesis of the this compound scaffold, its true synthetic potential is realized through post-synthetic modifications. The electron-deficient nature of the maleimide double bond, further enhanced by the electron-withdrawing effects of the two adjacent carbonyl groups and the N-aryl substituent, makes it a prime target for a variety of chemical reactions. The acetyl group on the phenyl ring also presents opportunities for further derivatization, although the reactions at the maleimide core are typically more facile and widely exploited.

The carbon-carbon double bond within the maleimide ring is a highly versatile functional group. Its pronounced electrophilicity allows it to readily participate in several addition and cycloaddition reactions. This reactivity is the basis for its widespread use as a linker in bioconjugation and a building block in polymer and materials science. The presence of the 3-acetylphenyl group modulates this reactivity, generally increasing the electrophilicity of the double bond compared to N-alkyl or unsubstituted N-phenyl maleimides.

The maleimide double bond is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of soft nucleophiles. researchgate.net This reaction is one of the most reliable and efficient methods for forming carbon-heteroatom or carbon-carbon bonds with the maleimide core. The reaction proceeds under mild conditions and is highly selective, making it a favored strategy in complex molecular settings. For this compound, the electron-withdrawing acetyl group on the phenyl ring enhances the electrophilic character of the double bond, typically leading to faster reaction rates for Michael additions compared to maleimides bearing electron-donating groups on the N-aryl substituent.

Reactions at the Maleimide Double Bond

Nucleophilic Additions (e.g., Michael Additions)
Thiol-Maleimide "Click" Chemistry and its Mechanistic Aspects

The reaction between a maleimide and a thiol is a premier example of "click" chemistry, a set of criteria for reactions that are high-yielding, wide in scope, create no offensive byproducts, are stereospecific, and simple to perform. bachem.com The thiol-maleimide Michael addition is exceptionally efficient and selective for thiols, particularly at physiological pH (6.5-7.5), proceeding much faster than competing reactions with other nucleophiles like amines. researchgate.net This has made N-substituted maleimides, including aryl-substituted variants like this compound, indispensable reagents for the site-specific modification of proteins and peptides via their cysteine residues. lumiprobe.com

The reaction mechanism involves the nucleophilic attack of a thiolate anion on one of the carbons of the maleimide double bond, forming a stable thiosuccinimide or succinimidyl thioether linkage. bachem.com The reaction is typically base-catalyzed, with the base (which can be an external base or another amine in the system) deprotonating the thiol to form the more nucleophilic thiolate. tocris.com Computational and kinetic studies have shown that the specific mechanism can be influenced by the choice of solvent, initiator, and the pKa of the thiol. ekb.eg

However, the stability of the resulting thioether linkage can be a concern. Under certain conditions, particularly in the presence of excess thiols, a retro-Michael reaction can occur, leading to thiol exchange. creativepegworks.com Furthermore, when the conjugation occurs with a peptide or protein via an N-terminal cysteine, the resulting succinimidyl thioether can undergo an intramolecular rearrangement to form a more stable six-membered thiazine (B8601807) derivative. bachem.comacs.org This rearrangement is pH-dependent and can be avoided by performing the conjugation at a more acidic pH. acs.org

Table 1: Illustrative Conditions for Thiol-Maleimide Conjugation

Thiol Source Maleimide Solvent/Buffer pH Temperature Outcome
Cysteine-containing PeptideN-Aryl MaleimidePhosphate Buffer (PBS)7.0-7.5Room TempThiosuccinimide Adduct
GlutathioneN-Aryl MaleimideTris Buffer7.437 °CThiosuccinimide Adduct
ThiophenolN-(3-acetylphenyl)maleimideN,N-Dimethylformamide (DMF)N/ARoom TempThiosuccinimide Adduct

This table is illustrative. Specific conditions for this compound would require experimental optimization.

Amine Additions

Primary and secondary amines can also act as nucleophiles in Michael additions to the maleimide double bond of this compound. cmu.edu While the reaction with thiols is generally faster and more selective at neutral pH, amine addition can become competitive at higher pH values (typically >8). nih.gov The reaction proceeds via the formation of an initial adduct that can subsequently rearrange. Theoretical studies on the addition of amines to maleimides suggest that the reaction can be catalyzed by additional amine molecules, which facilitate the necessary proton transfers. cmu.edu

In some synthetic strategies, the addition of amines is desirable. For instance, the reaction of bismaleimides with an excess of diamine via Michael addition is a key step in the synthesis of certain amino-terminated oligoimides. rasayanjournal.co.in Furthermore, recent developments have shown that consecutive addition of a thiol and then an amine to dibromomaleimides can be used to generate stable, dually functionalized conjugates. nih.gov

The maleimide double bond is a potent dienophile for the [4+2] Diels-Alder cycloaddition reaction, a powerful tool for constructing six-membered rings with high stereocontrol. masterorganicchemistry.com The electron-withdrawing nature of the adjacent carbonyl groups makes N-substituted maleimides highly reactive dienophiles. The presence of the additional electron-withdrawing 3-acetylphenyl group on the nitrogen atom of this compound further enhances its dienophilic character, making it highly suitable for reactions even with less reactive dienes. rsc.org

This reaction is widely used to create complex polycyclic structures. A common application involves the reaction of N-aryl-maleimides with furan (B31954) derivatives, which serves as a reversible cross-linking chemistry in the development of self-healing materials. rsc.orgresearchgate.net

Diels-Alder Cycloadditions
Diene Reactivity and Stereochemical Control

The success and outcome of the Diels-Alder reaction depend significantly on the diene partner and the reaction conditions. Electron-rich dienes react most readily with electron-poor dienophiles like this compound. Common dienes include cyclic dienes like furan and cyclopentadiene, as well as acyclic dienes such as 2,3-dimethylbutadiene. tandfonline.com Pyrroles can also act as dienes, but their aromaticity makes them less reactive, and they can sometimes favor Michael addition products instead of the desired cycloadduct. researchgate.net

A key feature of the Diels-Alder reaction is its high degree of stereochemical control. The reaction is stereospecific, meaning the stereochemistry of the dienophile is retained in the product. masterorganicchemistry.com When a cyclic diene reacts with a maleimide, two diastereomeric products, termed exo and endo, can be formed. youtube.com

The endo product is typically formed faster and is considered the kinetic product. This preference, known as the "endo rule," is attributed to favorable secondary orbital interactions between the diene and the dienophile's carbonyl groups in the transition state. youtube.com

The exo product is generally more sterically favored and therefore more thermodynamically stable.

The ratio of endo to exo products can be influenced by reaction temperature, solvent, and the presence of Lewis acid catalysts. rsc.org Lower temperatures favor the kinetically controlled endo product, while higher temperatures can lead to the thermodynamically favored exo product, often through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition. rsc.orgnih.gov

Table 2: Stereochemical Outcomes in Diels-Alder Reactions of N-Aryl Maleimides

Diene Maleimide Conditions Major Product Rationale
FuranN-PhenylmaleimideDiethyl Ether, RTendoKinetic Control nih.gov
2,5-DimethylfuranN-(p-tolyl)maleimideToluene, 80 °CexoThermodynamic Control nih.gov
2,5-DimethylfuranN-(4-chlorophenyl)maleimideMicrowave, 140 °C, 5 minexoThermodynamic Control tandfonline.com
CyclopentadieneN-PhenylmaleimideBenzene, RTendoKinetic Control

This table presents typical outcomes for N-aryl maleimides. The specific behavior of this compound would follow these general principles.

Thermo-Reversible Diels-Alder Systems

The maleimide functional group in this compound serves as an excellent dienophile in Diels-Alder cycloadditions. The reaction with a conjugated diene, most notably a furan derivative, is of particular interest due to its thermal reversibility. researchgate.netmdpi.com This [4+2] cycloaddition leads to the formation of oxanorbornene adducts. mdpi.com

The reaction typically proceeds at moderate temperatures, while the reverse reaction, or retro-Diels-Alder, is induced by heating. nih.gov This reversible nature has made the furan/maleimide system a cornerstone for the development of self-healing polymers and reprocessable thermosets. researchgate.net

The Diels-Alder reaction between a furan and a maleimide can yield two diastereomeric products: the kinetically favored endo adduct and the thermodynamically more stable exo adduct. nih.govpearson.com The reaction conditions, including temperature, can influence the ratio of these isomers. pearson.com For instance, lower temperatures (e.g., 25 °C) tend to favor the endo product, whereas higher temperatures (e.g., 90 °C) can lead to the formation of the more stable exo isomer, often through a retro-Diels-Alder reaction of the endo adduct followed by re-cycloaddition. pearson.com

The electronic nature of the substituents on both the diene and dienophile plays a critical role. The presence of the electron-withdrawing acetyl group on the phenyl ring of this compound enhances the dienophilic character of the maleimide double bond. Electron-withdrawing groups on the maleimide generally favor the formation of the endo adduct and can influence the kinetics of the retro-Diels-Alder reaction. rsc.org

Table 1: Furan/Maleimide Diels-Alder Reaction Characteristics

Feature Description References
Reaction Type [4+2] Cycloaddition pearson.com
Key Reactants Diene (e.g., Furan), Dienophile (Maleimide) researchgate.netmdpi.com
Products Endo and exo diastereomeric adducts (oxanorbornenes) mdpi.compearson.com
Reversibility Thermally reversible (Diels-Alder/retro-Diels-Alder) mdpi.comnih.gov
Kinetic Control Favors endo adduct at lower temperatures nih.govpearson.com
Thermodynamic Control Favors exo adduct at higher temperatures nih.gov

| Substituent Effect | Electron-withdrawing groups on maleimide enhance reactivity | rsc.org |

Radical Polymerization Initiation

N-substituted maleimides, including this compound, are known to participate in radical polymerization reactions. researchgate.net While they can undergo homopolymerization, they are more frequently employed as acceptor monomers in copolymerization with electron-donor monomers like styrene. kpi.uavcu.eduacs.org This type of copolymerization often proceeds through the formation of a charge-transfer complex between the electron-rich and electron-poor monomers, leading to a high degree of alternation in the resulting copolymer chain. acs.orgresearchgate.net

The polymerization can be initiated using standard radical initiators, such as azobisisobutyronitrile (AIBN), or through photo-initiation. kpi.uaacs.org In some systems, N-substituted maleimides can even act as photoinitiators themselves, inducing the polymerization of other monomers like acrylates upon UV exposure. kpi.ua The properties of the resulting polymers, such as molecular weight and thermal stability, can be controlled by the polymerization conditions and the choice of comonomers. acs.orgmdpi.com The N-substituent can influence the polymerization behavior; electron-withdrawing groups on the N-phenyl ring can increase the rate of copolymerization. vcu.edu

Table 2: Radical Polymerization of N-Substituted Maleimides

Polymerization Type Comonomer Example Initiation Method Key Feature References
Copolymerization Styrene Thermal (AIBN) or Photo-initiation Forms alternating copolymers kpi.uaacs.orgresearchgate.net
Copolymerization Vinyl Ethers Photo-initiation (initiator-free) Rapid polymerization kpi.ua

| Homopolymerization | Maleimide only | Radical Initiators | Can produce thermally stable polymers | researchgate.net |

Hydrogenation and Reduction Chemistry

The carbon-carbon double bond within the maleimide ring of this compound is susceptible to hydrogenation. This reaction typically involves catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. The reduction converts the pyrrole-2,5-dione moiety into the corresponding saturated succinimide (B58015) ring, yielding 1-(3-acetyl-phenyl)-pyrrolidine-2,5-dione. This transformation removes the dienophilic and Michael acceptor reactivity of the maleimide group while leaving the acetylphenyl portion and the imide carbonyls intact under standard conditions. This selective reduction allows for the modification of the maleimide ring without affecting other functional groups on the molecule.

Reactions Involving the Acetyl Group on the Phenyl Ring

The acetyl group attached to the phenyl ring provides a second major site for chemical modification, behaving as a typical aryl ketone.

Condensation Reactions (e.g., Claisen-Schmidt)

The acetyl group, with its α-methyl protons, can readily participate in base-catalyzed condensation reactions. A prominent example is the Claisen-Schmidt condensation, which involves the reaction of an enolizable ketone (in this case, the acetyl group of this compound) with a non-enolizable aldehyde. akademisains.gov.my

This reaction, typically carried out in the presence of a base like sodium hydroxide (B78521) or potassium hydroxide, results in the formation of an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govsci-hub.stnih.gov Reacting this compound with various aromatic aldehydes would yield a series of novel chalcone derivatives bearing a terminal maleimide group. These chalcones are valuable synthetic intermediates for creating more complex heterocyclic compounds. itmedicalteam.pl

Oxidation and Reduction of the Ketone

The ketone functionality of the acetyl group can be either oxidized or reduced.

Reduction: The carbonyl group can be reduced to a secondary alcohol, yielding 1-(3-(1-hydroxyethyl)phenyl)pyrrole-2,5-dione. This can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). The choice of reagent is crucial for selectivity, especially to avoid reduction of the imide carbonyls. NaBH₄ is generally mild enough to selectively reduce the ketone in the presence of the imide. The rate of reduction can be influenced by other substituents on the aromatic ring. nih.gov

Oxidation: The acetyl group can be oxidized to a carboxylic acid group through the haloform reaction if treated with a halogen in the presence of a strong base. A more synthetically useful transformation is the Baeyer-Villiger oxidation. wikipedia.org In this reaction, treatment with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), converts the ketone into an ester (an acetate). rsc.orgorganic-chemistry.org For acetophenone (B1666503) derivatives, this reaction typically involves the migration of the phenyl group, leading to the formation of phenyl acetate derivatives. tru.ca In this case, it would produce 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl acetate.

Halogenation and Electrophilic Substitution on the Phenyl Ring

The phenyl ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the two existing substituents: the acetyl group and the N-maleimido group.

Acetyl Group (at C1): Directs incoming electrophiles to C5.

N-Maleimido Group (at C3): Directs incoming electrophiles to C2, C4, and C6.

The positions C2, C4, and C6 are activated by the N-maleimido group (an amide-type substituent) but deactivated by the acetyl group. Position C5 is strongly deactivated by both groups. Therefore, substitution is most likely to occur at the positions ortho and para to the N-maleimido group, namely C2, C4, and C6.

For example, in a nitration reaction using a mixture of nitric and sulfuric acid, the nitro group would be directed primarily to the C2, C4, and C6 positions. automate.videoorgsyn.org Similarly, halogenation with agents like Br₂ in the presence of a Lewis acid catalyst would yield a mixture of bromo-substituted products at these activated positions.

Table 3: Summary of Reactions of this compound

Functional Group Reaction Type Reagents/Conditions Product Type
Maleimide C=C Diels-Alder Furan derivative, heat Oxanorbornene adduct
Maleimide C=C Radical Copolymerization Styrene, AIBN Alternating copolymer
Maleimide C=C Hydrogenation H₂, Pd/C Succinimide derivative
Acetyl Group Claisen-Schmidt Ar-CHO, NaOH/EtOH Chalcone derivative
Acetyl Group (Ketone) Reduction NaBH₄ Secondary alcohol
Acetyl Group (Ketone) Baeyer-Villiger Oxidation m-CPBA Phenyl acetate ester

| Phenyl Ring | Electrophilic Substitution | HNO₃/H₂SO₄ or Br₂/FeBr₃ | ortho, para substituted product (to maleimide) |

Table of Compound Names

Derivatization at the Imide Nitrogen Atom (if applicable through alternative synthetic routes)

Direct derivatization at the imide nitrogen of a pre-formed N-substituted maleimide, such as this compound, is not a commonly employed synthetic strategy. The stability of the N-aryl bond makes modifications at this position challenging without disrupting the imide ring itself. Therefore, derivatization is typically achieved through alternative synthetic routes where the desired substituent on the nitrogen atom is introduced from the outset of the synthesis.

The most prevalent method for synthesizing N-substituted maleimides involves the condensation of a primary amine with maleic anhydride or its derivatives. srce.hr This process generally occurs in two steps: the initial reaction of the amine with the anhydride to form a maleamic acid intermediate, followed by a dehydration step, often facilitated by acetic anhydride and a catalyst like sodium acetate, to induce cyclization to the imide. srce.hrmdpi.com

Consequently, the diversity of derivatives of this compound at the imide nitrogen is primarily a function of the availability of substituted anilines that can be used as starting materials in the Paal-Knorr pyrrole (B145914) synthesis or related cyclocondensation reactions. researchgate.netresearchgate.net For instance, variations in the substitution pattern on the phenyl ring can be achieved by employing different isomers of aminoacetophenone or by introducing other functional groups onto the aromatic amine precursor.

Alternative synthetic approaches to N-substituted pyrroles and pyrrole-2,5-diones further highlight that modification of the N-substituent is integral to the initial synthetic design rather than a post-synthesis derivatization. These methods include:

Microwave-Induced Iodine-Catalyzed Reactions: An efficient synthesis of N-substituted pyrroles can be achieved by reacting 2,5-dimethoxytetrahydrofuran (B146720) with various amines under solventless conditions, catalyzed by molecular iodine and induced by microwave irradiation. nih.gov

Catalyst- and Solvent-Free Paal-Knorr Cyclization: High hydrostatic pressure can be utilized to promote the cyclization of 1,4-dicarbonyl compounds with primary amines, offering a green and efficient route to N-substituted pyrroles. researchgate.net

Nickel-Catalyzed Cyclization: Homogeneous nickel catalysts can be employed for the synthesis of N-aryl pyrroles from the reaction of 2,5-hexanedione (B30556) with anilines. researchgate.net

These methodologies underscore that the generation of a library of 1-aryl-pyrrole-2,5-diones with diverse functionalities on the aryl substituent is accomplished by selecting the appropriately substituted aniline as a key building block.

Multi-Component Reactions Incorporating the Compound

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. organic-chemistry.org The maleimide scaffold, present in this compound, is a versatile component in various MCRs due to its electrophilic nature and reactive double bond. While specific MCRs involving this compound are not extensively documented, its participation in analogous reactions can be inferred from the reactivity of other maleimides.

One notable example is the catalyst-free, three-component synthesis of amidinomaleimides . This reaction involves the one-pot coupling of an azidomaleimide with a secondary amine and an aldehyde. acs.org The process is highly modular and proceeds under mild conditions, suggesting that a suitably modified azido-analogue of this compound could be a viable substrate.

Another significant class of MCRs involving maleimides is palladium-catalyzed cyclization reactions . For instance, a palladium catalyst can facilitate the cyclization of alkynes with isocyanides, which upon hydrolysis, yield polysubstituted maleimide derivatives. organic-chemistry.org In this type of reaction, the isocyanide serves as a source of both a carbon and a nitrogen atom.

Furthermore, maleimides can participate in copper-catalyzed oxidative aminohalogenation reactions . This three-component reaction utilizes a secondary amine and a halogen source (N-halosuccinimide) to introduce both an amino and a halo group across the maleimide double bond. organic-chemistry.org

The general reactivity of the maleimide core suggests that this compound could be a valuable building block in the discovery of novel MCRs and the synthesis of complex molecular architectures. The acetyl group on the phenyl ring also offers a potential site for further transformations either before or after the multi-component reaction.

The following table summarizes representative multi-component reactions where maleimides are key substrates, indicating the potential for this compound to be used in similar transformations.

Reaction Name/TypeComponentsCatalyst/ConditionsProduct Type
Amidinomaleimide SynthesisAzidomaleimide, Secondary Amine, AldehydeCatalyst-free, mild conditionsAmidinomaleimide
Palladium-Catalyzed CyclizationAlkyne, Isocyanide, Maleimide precursor chemistryPalladium catalystPolysubstituted Maleimide
Oxidative AminohalogenationMaleimide, Secondary Amine, N-halosuccinimideCopper catalystAminohalo-succinimide
Morita-Baylis-Hillman ReactionMaleimide, 1,3,5-TriazinaneTriphenylphosphine3-Aminomethylated Maleimide

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of Molecular Architecture

Spectroscopic methods are fundamental in determining the connectivity and electronic nature of 1-(3-acetyl-phenyl)-pyrrole-2,5-dione.

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional NMR spectroscopy would be instrumental in unambiguously assigning the proton (¹H) and carbon (¹³C) signals of this compound and revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish ¹H-¹H coupling correlations. For the phenyl ring, it would show correlations between adjacent aromatic protons, aiding in the assignment of the substitution pattern. The two olefinic protons of the pyrrole-2,5-dione ring would also show a strong cross-peak, confirming their proximity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms. It would definitively link each aromatic and olefinic proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between ¹H and ¹³C atoms. Key correlations would be expected between the acetyl methyl protons and the acetyl carbonyl carbon, as well as the adjacent aromatic carbon. Correlations from the phenyl protons to the carbons of the pyrrole-2,5-dione ring would confirm the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. It could reveal through-space interactions between the protons of the phenyl ring and the olefinic protons of the pyrrole-2,5-dione ring, providing insights into the preferred conformation and rotational orientation of the phenyl group relative to the dione (B5365651) ring.

While specific data for the target compound is unavailable, studies on related pyrrole-2,3-dione and pyrrolidine-2,3-dione derivatives confirm the utility of these 2D NMR techniques in verifying their complex structures. acgpubs.orgresearchgate.net

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

FTIR and Raman spectroscopy are powerful tools for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the spectra would be dominated by several key vibrational modes.

The most prominent bands in the FTIR spectrum would be due to the carbonyl (C=O) stretching vibrations. The pyrrole-2,5-dione (maleimide) ring has two carbonyl groups, which typically exhibit symmetric and asymmetric stretching modes. These are expected in the range of 1700-1780 cm⁻¹. acgpubs.org The acetyl group's carbonyl stretch would appear at a lower frequency, typically around 1680 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ region. The C-N stretching of the imide group and C-H stretching of the aromatic and olefinic protons would also be present. For comparison, the FTIR spectrum of the related compound N-(4-methylphenyl)maleimide shows a strong C=O absorption at 1708 cm⁻¹. nih.gov

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The C=C bonds of both the aromatic and the maleimide (B117702) rings would be expected to show strong Raman signals.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Imide Carbonyls (C=O) Asymmetric & Symmetric Stretch 1700 - 1780
Acetyl Carbonyl (C=O) Stretch ~1680
Aromatic & Olefinic C=C Stretch 1450 - 1630
C-N Imide Stretch 1350 - 1390
Aromatic & Olefinic C-H Stretch 3000 - 3100

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₂H₉NO₃, corresponding to a monoisotopic mass of approximately 215.06 Da. uni.luchemicalbook.com High-resolution mass spectrometry (HRMS) would confirm this exact mass.

Electron ionization (EI) mass spectrometry would likely lead to fragmentation. Expected fragmentation pathways could include:

Loss of the acetyl group (CH₃CO•, 43 Da) to give a fragment ion at m/z 172.

Cleavage of the N-phenyl bond.

Fragmentation of the pyrrole-2,5-dione ring.

Predicted mass spectrometry data for protonated and other adducts of the molecule have been calculated. uni.lu

Table 2: Predicted m/z for Adducts of this compound uni.lu

Adduct Predicted m/z
[M+H]⁺ 216.06552
[M+Na]⁺ 238.04746
[M-H]⁻ 214.05096

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound would be characterized by absorptions due to π → π* transitions of the conjugated system, which includes the phenyl ring and the α,β-unsaturated carbonyl system of the maleimide moiety. N-substituted maleimides typically exhibit strong UV absorbance in the 200-350 nm range. kpi.uarsc.org The exact position and intensity of the absorption maxima (λ_max) would be influenced by the conjugation between the phenyl ring and the maleimide ring, as well as the presence of the acetyl group. For the related compound N-(4-Acetylphenyl)maleimide in methanol (B129727), a UV absorption maximum has been recorded, though the specific wavelength is not publicly detailed. spectrabase.com For comparison, N-phenylmaleimide shows absorption in the 250-350 nm range. nist.gov

Solid-State Structural Determination

Single-Crystal X-ray Diffraction Analysis for Absolute Configuration and Crystal Packing

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique would provide precise data on bond lengths, bond angles, and torsion angles of this compound.

Key structural features that would be determined include:

The planarity of the pyrrole-2,5-dione ring.

The dihedral angle between the plane of the phenyl ring and the plane of the pyrrole-2,5-dione ring. This angle is crucial for understanding the degree of electronic conjugation between the two ring systems. In similar structures, like N-(3-Methylphenyl)succinimide, this angle is reported to be 52.5°. nih.gov

The conformation of the acetyl group relative to the phenyl ring.

Intermolecular interactions in the crystal lattice, such as C-H···O hydrogen bonds or π-π stacking, which dictate the crystal packing.

While a crystal structure for this compound itself is not reported, analyses of other N-phenylmaleimide derivatives have been published, providing a basis for expected structural parameters. researchgate.net

Table 3: Compound Names Mentioned

Compound Name
This compound
N-(3-acetylphenyl)maleimide
N-(4-methylphenyl)maleimide
N-(3-Methylphenyl)succinimide
N-phenylmaleimide

Polymorphism and Crystallization Engineering

The study of polymorphism, the ability of a solid material to exist in multiple crystalline forms, is crucial for understanding the physical and chemical properties of a compound. At present, there are no published studies dedicated to the polymorphic screening or crystallization engineering of this compound.

Future research in this area would involve systematic crystallization experiments under a variety of conditions, including different solvents, temperatures, and crystallization rates. Techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) would be essential to identify and characterize any potential polymorphs. Success in this endeavor would allow for the creation of a data table similar to the hypothetical one below, which would be populated with experimental findings.

Table 1: Hypothetical Polymorphic Forms of this compound

FormCrystal SystemSpace GroupMelting Point (°C)Key Distinguishing Peaks in PXRD (2θ)
IMonoclinicP2₁/cData not availableData not available
IIOrthorhombicPbcaData not availableData not available

This table is for illustrative purposes only, pending experimental data.

Conformational Dynamics and Intermolecular Interactions

The biological activity and material properties of a molecule are intrinsically linked to its three-dimensional shape and how it interacts with itself and its environment. A detailed analysis of the conformational dynamics and intermolecular interactions of this compound is required for a complete understanding of its behavior.

The conformation of this compound is largely defined by the torsional angles between the phenyl and pyrrole-2,5-dione rings, as well as the planarity of these ring systems. The degree of twist between the two rings can significantly impact the molecule's electronic properties and its ability to participate in intermolecular interactions.

Single-crystal X-ray diffraction is the definitive method for determining these parameters in the solid state. Such an analysis would provide precise measurements of the dihedral angle between the phenyl and pyrrole-2,5-dione rings and would also reveal any deviations from planarity within each ring. For related N-aryl maleimides, dihedral angles can vary significantly depending on the substituents and crystal packing forces.

Table 2: Hypothetical Torsional Angles and Ring Planarity Data for this compound

ParameterValue (°)Method of Determination
Dihedral Angle (Phenyl-Pyrrole)Data not availableSingle-Crystal X-ray Diffraction
Pyrrole-2,5-dione Ring Puckering AmplitudeData not availableSingle-Crystal X-ray Diffraction

This table is for illustrative purposes only, pending experimental data.

While this compound does not possess classical hydrogen bond donors (like -OH or -NH), it can participate in weaker C-H···O hydrogen bonds. The acetyl group and the carbonyl groups of the pyrrole-2,5-dione ring act as hydrogen bond acceptors.

A detailed crystallographic study would be necessary to identify and characterize these weak hydrogen bonds, both within a single molecule (intramolecular) and between adjacent molecules in the crystal lattice (intermolecular). These interactions play a critical role in stabilizing the crystal structure.

Understanding the supramolecular assembly is key to predicting and controlling the material properties of the compound. Advanced crystallographic analysis would reveal the packing motifs and the specific interactions that govern the self-organization of this compound in the solid state.

Theoretical and Computational Chemistry Studies

Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. By applying DFT methods, such as the widely used B3LYP functional with a suitable basis set like 6-311++G(d,p), one can determine the most stable three-dimensional arrangement of atoms in the 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione molecule, a process known as geometry optimization. This optimized structure provides foundational data, including precise bond lengths and angles.

From this stable geometry, a wealth of electronic properties can be calculated to understand the molecule's behavior. These calculations are fundamental for predicting how the molecule will interact with other chemical species.

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. Conversely, the LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. For this compound, this analysis would reveal the regions of the molecule most susceptible to nucleophilic and electrophilic attack.

From the HOMO and LUMO energies, several global reactivity indices can be calculated to quantify the molecule's reactivity profile.

Table 1: Global Reactivity Indices Derived from HOMO-LUMO Energies

Descriptor Formula Description
Electronegativity (χ) χ = -(EHOMO + ELUMO) / 2Measures the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η) η = (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating a higher reactivity for softer molecules.
Electrophilicity Index (ω) ω = μ2 / (2η)Measures the propensity of a species to accept electrons.
Chemical Potential (μ) μ = -χRepresents the escaping tendency of electrons from an equilibrium system.

Note: As no specific computational studies for this compound were found, this table presents the theoretical formulas for reactivity indices, not calculated values.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electron density distribution on the surface of a molecule. It is invaluable for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different electrostatic potential values:

Red regions indicate a negative potential, corresponding to areas with high electron density. These are the most likely sites for electrophilic attack. For this compound, these would be expected around the oxygen atoms of the acetyl and dione (B5365651) groups.

Blue regions indicate a positive potential, corresponding to areas of electron deficiency. These are susceptible to nucleophilic attack.

Green regions represent neutral or near-neutral potential.

This map provides a clear and intuitive guide to the molecule's reactive sites.

Computational chemistry can be used to model the entire pathway of a chemical reaction, identifying the transient, high-energy structures known as transition states. By locating the transition state for a proposed reaction involving this compound, chemists can calculate the activation energy, which determines the reaction rate. This is crucial for understanding reaction mechanisms and predicting the feasibility of chemical transformations under different conditions. However, no specific studies applying transition state theory to this compound are currently available.

For studying the behavior of this compound in a complex environment, such as interacting with a protein or in a solvent, a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach would be employed. In this method, the core part of the system (the compound itself) is treated with high-accuracy quantum mechanics, while the surrounding environment (the protein or solvent) is treated with more computationally efficient molecular mechanics. This allows for the study of large, complex biological systems that would be too computationally expensive to model entirely with QM methods. No QM/MM studies specific to this compound were identified.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Spectroscopic Property Prediction

Theoretical calculations are highly effective in predicting various types of molecular spectra. By simulating the vibrational frequencies of this compound, one can predict its infrared (IR) and Raman spectra. Comparing these predicted spectra with experimentally obtained data can help confirm the molecule's structure and the assignment of its vibrational modes. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated to aid in the interpretation of experimental NMR data, which is essential for structural elucidation. Time-dependent DFT (TD-DFT) can further be used to predict electronic transitions, which correspond to UV-Visible absorption spectra.

Computational Prediction of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly DFT, can predict ¹H and ¹³C NMR chemical shifts with high accuracy, aiding in spectral assignment and structural confirmation. sylzyhg.comacs.org The process typically involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus using methods like the Gauge-Independent Atomic Orbital (GIAO) method. nih.gov

For the parent compound, N-phenylmaleimide, DFT calculations have been shown to provide reliable predictions of its NMR spectra. acs.orgdergipark.org.tr The chemical shifts for this compound can be predicted by considering the known values for N-phenylmaleimide and factoring in the substituent chemical shift (SCS) effects of the meta-acetyl group. The acetyl group is moderately de-shielding, and its presence would be expected to shift the signals of the phenyl ring protons and carbons downfield. The protons on the pyrrole-2,5-dione ring are less likely to be significantly affected.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on DFT calculations performed on analogous N-phenylmaleimide structures and known substituent effects.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H (pyrrole)~6.90-
C (pyrrole, C=C)-~135.0
C (pyrrole, C=O)-~170.0
C (phenyl, C1-N)-~133.0
H (phenyl, H2)~7.90-
C (phenyl, C2)-~127.0
C (phenyl, C3-Ac)-~138.0
H (phenyl, H4)~7.70-
C (phenyl, C4)-~130.0
H (phenyl, H5)~8.10-
C (phenyl, C5)-~124.0
H (phenyl, H6)~7.60-
C (phenyl, C6)-~129.0
H (acetyl, CH₃)~2.65-
C (acetyl, CH₃)-~26.8
C (acetyl, C=O)-~197.5

Simulation of Vibrational Spectra

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are highly effective at simulating these spectra by computing the harmonic vibrational frequencies and their corresponding intensities. dergipark.org.trrsc.org These simulations are crucial for assigning experimental peaks to specific molecular motions. researchgate.net

For N-phenylmaleimide, simulated IR and Raman spectra show excellent agreement with experimental data. rsc.orgresearchgate.net Key vibrational modes include the C=O stretches of the imide group, C=C stretch of the pyrrole (B145914) ring, and various C-H and ring-breathing modes of the phenyl group.

In this compound, the vibrational spectrum would be a superposition of the modes found in N-phenylmaleimide and those of the acetyl group. A prominent, strong absorption band corresponding to the acetyl C=O stretch would be expected around 1680-1700 cm⁻¹. Other additional bands would include the C-C stretch between the phenyl ring and the acetyl carbonyl, and the symmetric and asymmetric bending modes of the acetyl methyl group. The electronic-withdrawing nature of the acetyl group might also slightly shift the frequencies of the imide carbonyl stretches.

Table 2: Key Predicted Vibrational Frequencies for this compound Based on DFT calculations for N-phenylmaleimide and characteristic frequencies for acetylphenyl groups.

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity
Imide C=O Asymmetric Stretch~1780Strong (IR)
Imide C=O Symmetric Stretch~1710Strong (IR)
Acetyl C=O Stretch~1690Strong (IR)
Phenyl Ring C=C Stretches1450-1600Medium-Strong (IR, Raman)
Pyrrole C=C Stretch~1500Medium (Raman)
C-N-C Stretch~1390Medium (IR)

Prediction of UV-Vis Absorption and Emission Spectra

The electronic transitions of a molecule can be predicted using Time-Dependent Density Functional Theory (TD-DFT). flinders.edu.auacs.org This method calculates the energies of excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Studies on N-phenylmaleimide and its derivatives show that their UV-Vis spectra are characterized by transitions involving the phenyl and maleimide (B117702) chromophores. acs.orgacs.org The primary absorption bands typically arise from π → π* transitions. acs.org For N-phenylmaleimide, a lower energy band around 285–305 nm and a higher energy band near 250–285 nm are observed. acs.org The planarity between the phenyl and maleimide rings significantly influences these transitions. acs.org

For this compound, the acetyl group acts as a chromophore and an auxochrome. Its presence would likely lead to a red-shift (bathochromic shift) of the absorption bands compared to N-phenylmaleimide due to the extension of the conjugated π-system. The n → π* transition of the acetyl carbonyl group would likely appear as a weak, longer-wavelength absorption.

Molecular Dynamics and Conformational Sampling

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into conformational flexibility and the influence of the molecular environment.

Conformational Landscapes and Energy Minima

The key conformational feature of N-phenylmaleimide derivatives is the torsion angle between the planes of the phenyl ring and the pyrrole-2,5-dione ring. acs.org X-ray diffraction and computational studies on N-phenylmaleimide show a non-planar ground state, with a torsion angle of approximately 49.5°. acs.org The barrier to rotation through a planar conformation is lower than the barrier through a perpendicular one. acs.org

For this compound, the acetyl group at the meta position introduces a moderate steric and electronic perturbation. While less sterically hindering than an ortho substituent, the acetyl group will influence the preferred rotational conformation. MD simulations would be necessary to fully map the conformational landscape and identify the global and local energy minima. It is expected that multiple low-energy conformations exist, defined by different rotational angles of the phenyl group and the orientation of the acetyl moiety.

Solvation Effects on Conformation and Reactivity

The solvent environment can significantly impact a molecule's conformation and reactivity. MD simulations often incorporate explicit or implicit solvent models to account for these effects. chemrxiv.orgacs.org For N-phenylmaleimide derivatives, polar solvents can stabilize more polar conformations and influence the electronic structure, which in turn affects UV-Vis spectra and reactivity. rsc.orgresearchgate.net The tautomerization of the maleimide unit can be influenced by solvent polarity, leading to color changes. rsc.org

In the case of this compound, the presence of two carbonyl groups on the maleimide ring and one on the acetyl substituent makes the molecule moderately polar. Solvation with polar solvents like water or ethanol (B145695) would likely involve hydrogen bonding to the carbonyl oxygens. This interaction could influence the rotational barrier between the rings and affect the accessibility of the reactive C=C bond in the maleimide ring for reactions like Michael additions.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

SAR and QSAR studies aim to correlate a molecule's chemical structure with its biological activity. nih.govresearchgate.net These models are fundamental in drug discovery and materials science for designing new compounds with desired properties. For a series of related compounds, QSAR develops a mathematical relationship between descriptors (e.g., steric, electronic, hydrophobic parameters) and activity. actascientific.com

While a full QSAR study requires a series of analogs, the principles can be applied to understand the potential activities of this compound. The N-phenylmaleimide scaffold is a known pharmacophore with a wide range of biological activities, including as an inhibitor of various enzymes. researchgate.net

The activity is highly dependent on the substituents on the phenyl ring. The acetyl group at the meta position of this compound contributes specific properties:

Electronic Effect : It is an electron-withdrawing group, which can influence interactions with biological targets.

Steric Effect : It has a moderate size, which will affect how the molecule fits into a binding pocket.

Hydrogen Bonding : The carbonyl oxygen can act as a hydrogen bond acceptor.

A hypothetical QSAR model for a series of N-phenylmaleimide derivatives would likely include descriptors for these properties to predict activity. Based on general SAR principles for this class of compounds, the meta-acetyl group would confer a distinct activity profile compared to unsubstituted, alkyl-substituted, or halo-substituted N-phenylmaleimides.

Pharmacophore Modeling

Pharmacophore modeling is a crucial technique in drug design for identifying the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. While direct pharmacophore models for this compound are not extensively documented in the literature, models developed for other maleimide derivatives targeting specific enzymes can offer valuable insights. For instance, pharmacophore models for Glycogen Synthase Kinase-3β (GSK-3β) inhibitors often feature hydrogen bond donors and acceptors, as well as hydrophobic regions, which are present in the structure of this compound. nih.gov The maleimide ring itself can act as a Michael acceptor, a feature that can be incorporated into pharmacophore models.

Molecular Descriptors and Predictive Models for Biological Pathways

Molecular descriptors are numerical values that encode chemical information and are used to build quantitative structure-activity relationship (QSAR) models. These models can predict the biological activity of compounds based on their structural features. For maleimide derivatives, descriptors such as hydrophobicity (LogP), molecular weight, and the number of hydrogen bond donors and acceptors are critical in determining their pharmacokinetic and pharmacodynamic profiles.

Table 1: Calculated Molecular Descriptors for this compound

DescriptorValue
Molecular FormulaC₁₂H₉NO₃
Molecular Weight215.21 g/mol
XLogP31.5
Hydrogen Bond Donor Count0
Hydrogen Bond Acceptor Count3
Rotatable Bond Count2
Exact Mass215.058243 g/mol
Topological Polar Surface Area50.8 Ų
Heavy Atom Count15
Formal Charge0
Complexity315

These descriptors suggest that this compound possesses drug-like properties according to Lipinski's rule of five, making it a candidate for further investigation. The acetyl group on the phenyl ring can influence the electronic properties and steric hindrance of the molecule, which in turn affects its interaction with biological targets.

Molecular Docking and Binding Site Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding ligand-protein interactions and identifying potential biological targets.

Ligand-Protein Interaction Profiling

While specific docking studies for this compound are not widely available, studies on related N-phenylmaleimide derivatives have provided a general understanding of their binding modes. ekb.egekb.eg These compounds often engage in hydrophobic interactions and hydrogen bonding with the amino acid residues in the active site of their target proteins. The phenyl ring can participate in π-π stacking and hydrophobic interactions, while the carbonyl groups of the maleimide ring and the acetyl group can act as hydrogen bond acceptors.

For example, docking studies of maleimide derivatives into the active site of GSK-3β have shown that the maleimide core can form crucial interactions with the hinge region of the kinase. nih.gov The N-phenyl substituent typically occupies a hydrophobic pocket, and any functional groups on the phenyl ring can form additional interactions that enhance binding affinity and selectivity.

Identification of Putative Biological Targets at a Molecular Level

The maleimide moiety is known to react with cysteine residues in proteins, forming stable covalent bonds. This reactivity has been exploited to target a variety of enzymes and receptors. Computational approaches can help identify proteins with accessible cysteine residues in their active or allosteric sites, which could be potential targets for this compound.

Potential biological targets for maleimide derivatives include kinases, such as GSK-3β nih.govcas.org, and other enzymes where cysteine residues play a key role in catalysis or regulation. The selectivity of the interaction can be tuned by the substituent on the nitrogen atom of the maleimide. The 3-acetylphenyl group of the title compound could confer selectivity for specific protein targets. For instance, patent literature suggests that certain 1H-pyrrole-2,5-dione compounds can be used to induce the self-renewal of stem/progenitor supporting cells, indicating a potential interaction with pathways involved in cell differentiation and proliferation. chemspider.com

Investigation of Biological Activity and Molecular Mechanisms in Vitro and Pre Clinical Focus

Enzyme Inhibition and Modulation Studies

The maleimide (B117702) moiety is a well-established reactive group that can covalently modify proteins, often leading to irreversible enzyme inhibition. The nature of the substituent on the nitrogen atom significantly influences this reactivity.

The core mechanism of action for 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione involves the high reactivity of its maleimide group toward sulfhydryl (thiol) groups, particularly those found in the cysteine residues of enzymes. thermofisher.com This reaction is a Michael addition, where the nucleophilic thiol group attacks one of the electron-deficient double-bonded carbons of the maleimide ring. bachem.com This forms a stable, covalent thioether linkage. thermofisher.com

The reaction is highly specific for thiols at a physiological pH range of 6.5 to 7.5. thermofisher.comnih.gov The N-aryl substitution, such as the 3-acetylphenyl group, plays a crucial role in the reaction's kinetics and the stability of the resulting conjugate. The phenyl ring provides resonance structures for the nitrogen lone-pair electrons, which decreases the electron density on the carbonyl carbons of the maleimide ring, making them more susceptible to nucleophilic attack. kinampark.com This electronic effect means that N-aryl maleimides can react more rapidly with thiol groups compared to their N-alkyl counterparts. mdpi.com

Furthermore, the resulting thiosuccinimide conjugate formed from an N-aryl maleimide is less prone to undergoing a retro-Michael reaction. kinampark.com This reversal, which can lead to the release of the bound molecule, is a known issue with N-alkyl maleimide conjugates. The increased stability of the N-aryl maleimide-thiol adduct makes it a more permanent and thus more effective modification for applications like irreversible enzyme inhibition. kinampark.comnih.gov

The ability of N-aryl maleimides to covalently modify cysteine residues makes them effective inhibitors of enzymes where a cysteine is present in or near the active site. Research into structurally related N-substituted maleimides has demonstrated their potential as selective enzyme inhibitors.

A notable example is the inhibition of monoglyceride lipase (B570770) (MGL), a serine hydrolase responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov A study of various N-arylmaleimides revealed that they act as potent and selective MGL inhibitors. nih.govucl.ac.be The substitution pattern on the phenyl ring was found to be critical for the inhibitory activity. For instance, N-(3-iodophenyl)maleimide was identified as a particularly effective inhibitor. ucl.ac.be These findings suggest that this compound, as an N-aryl maleimide, could also function as an MGL inhibitor. The compounds were found to be irreversible inhibitors, consistent with the covalent modification of a cysteine residue within the enzyme. nih.gov

The table below summarizes the MGL inhibitory activity of several N-aryl maleimide derivatives, highlighting the influence of the phenyl ring substitution.

CompoundEnzyme TargetIC50 (µM)Selectivity vs. FAAH
N-phenylmaleimideMGL15.9> 31-fold
N-(2-methylphenyl)maleimideMGL2.00> 250-fold
N-(4-methylphenyl)maleimideMGL14.10> 35-fold
N-(3-iodophenyl)maleimideMGL2.24> 223-fold
N-(4-heptylphenyl)maleimideMGL2.12> 235-fold

Data sourced from a study on N-substituted maleimide derivatives as MGL inhibitors. ucl.ac.be MGL: Monoglyceride Lipase; FAAH: Fatty Acid Amide Hydrolase.

Additionally, other pyrrole-2,5-dione derivatives have been investigated as inhibitors of different enzyme classes. For example, a 3-(4-sulfamoylphenyl)-4-phenyl-1H-pyrrole-2,5-dione derivative was identified as a selective COX-2 inhibitor, demonstrating activity against cyclooxygenase enzymes involved in inflammation. youtube.com

The kinetic analysis of enzyme inhibition by compounds like this compound typically focuses on characterizing the irreversible covalent binding. The reaction between a maleimide and a cysteine thiol generally follows pseudo-first-order kinetics when the concentration of the thiol-containing species (the enzyme) is in excess. kinampark.com

The rate of the conjugation reaction can be determined by monitoring the disappearance of the maleimide or the formation of the enzyme-inhibitor complex over time. mdpi.com Kinetic constants, such as the observed rate constant (k_obs), can be determined from plots of ln[Maleimide] versus time. kinampark.com This allows for the calculation of second-order rate constants (k₂) that quantify the inhibitor's potency. kinampark.com

For enzyme inhibition studies, graphical methods like the Lineweaver-Burk plot are often used to determine the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). embrapa.br In the case of irreversible inhibitors like maleimides, these plots would show time-dependent changes. A key parameter for irreversible inhibitors is the inhibition constant (Kᵢ) and the rate of inactivation (k_inact). This data provides a quantitative measure of how efficiently the inhibitor binds to and inactivates the target enzyme. While specific kinetic parameters for this compound are not available, the established methodologies for analyzing N-aryl maleimides provide a clear framework for such investigations. kinampark.comembrapa.br

Cellular Pathway Modulation

By interacting with key enzymes and proteins, this compound and related compounds can modulate critical cellular signaling pathways, affecting cell survival, proliferation, and death.

The impact of pyrrole-2,5-dione derivatives on cell viability is a crucial aspect of their biological evaluation. Standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, are commonly used to assess metabolic activity as an indicator of cell viability and proliferation. nih.gov

Studies on various pyrrole (B145914) derivatives have shown a range of effects. For example, a series of 1H-pyrrole-2,5-dione derivatives synthesized as potential cholesterol absorption inhibitors were found to have no cytotoxicity in HEK293 (human embryonic kidney) and RAW264.7 (mouse macrophage) cell lines at the concentrations tested. nih.gov Conversely, certain novel pyrrole hydrazones demonstrated significant antiproliferative activity against human melanoma cells. nih.gov In one study, an antibody-drug conjugate prepared with an N-phenyl maleimide derivative maintained high cytotoxicity against cancer cells even after prolonged exposure to serum, highlighting the stability and potency of the N-aryl maleimide linkage. nih.gov The cytotoxicity of maleimide-modified liposomes has also been evaluated, showing that the maleimide moiety itself did not contribute to cytotoxicity at the concentrations used for drug delivery. nih.gov

These varied results indicate that the effect of a specific compound like 1-(3-Aacetyl-phenyl)-pyrrole-2,5-dione on cell viability is likely dependent on the cell type and the specific biological targets with which it interacts.

The table below presents cytotoxicity data for related pyrrole and maleimide compounds against various cell lines.

Compound/Derivative ClassCell Line(s)AssayFinding
Novel Pyrrole Hydrazone (1C)SH-4 (Melanoma)MTTIC₅₀ = 44.63 µM
1H-Pyrrole-2,5-dione derivative (Compound 20)HEK293, RAW264.7N/ANo cytotoxicity observed
N-(3-cyanophenyl)-2-phenylacetamideHuman PBMC, Dog Brain CellsN/ALow cytotoxicity (CC₅₀ ≥ 300 µM)
Maleimide-modified liposomesHeLa, HCC1954, MDA-MB-468CCK-8No significant cytotoxicity from maleimide moiety

Data synthesized from multiple studies. nih.govnih.govnih.govresearchgate.net IC₅₀: Half-maximal inhibitory concentration; CC₅₀: 50% cytotoxic concentration.

A common mechanism through which antiproliferative compounds exert their effects is the induction of programmed cell death (apoptosis) or the halting of the cell division cycle. Research on related pyrrole derivatives suggests that these are plausible mechanisms for this compound.

For instance, a study on novel pyrrole hydrazones found that the most active compound induced apoptosis and caused cell cycle arrest in the S phase in human melanoma cells. nih.gov The induction of apoptosis is often confirmed by observing the cleavage of key proteins like PARP (poly(ADP-ribose) polymerase) and caspases (e.g., caspase-3, caspase-9), which are hallmark events in the apoptotic cascade. nih.gov

Similarly, other studies have shown that different classes of compounds can arrest the cell cycle at various phases (e.g., G1, S, or G2/M). nih.govnih.gov Cell cycle arrest prevents cancer cells from replicating and can ultimately lead to apoptosis. This arrest is typically mediated by the modulation of proteins that regulate the cell cycle, such as cyclins and cyclin-dependent kinases (CDKs). nih.gov For example, a flavonoid compound was shown to arrest the cell cycle in the G2/M phase by decreasing the expression of Cyclin B1, CDK1, and CDC25c. nih.gov While direct evidence for this compound is lacking, the established pro-apoptotic and cell-cycle-arresting capabilities of other pyrrole-based molecules provide a strong rationale for investigating these pathways. nih.govnih.gov

Specific Target Engagement within Cell Lines (e.g., protein modification, receptor binding)

The 1H-pyrrole-2,5-dione scaffold, a core component of this compound, is a versatile pharmacophore that has been incorporated into molecules designed to interact with a variety of specific biological targets. Research into derivatives has revealed engagement with key proteins involved in cancer progression. For instance, a series of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives were designed as potential tyrosine kinase inhibitors. nih.gov Molecular docking and dynamics studies showed that these compounds could form stable complexes with the ATP-binding domains of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). nih.gov The stability of these complexes suggested that the pyrrole-2,5-dione core could serve as a foundation for agents that directly engage and inhibit the activity of these crucial growth factor receptors. nih.gov

In a different therapeutic area, derivatives of 1H-pyrrole-2,5-dione have been investigated as cholesterol absorption inhibitors. nih.govresearchgate.net The mechanism involves suppressing the formation of macrophage-derived foam cells, a key process in the development of atherosclerosis. nih.gov This indicates that molecules containing the 1H-pyrrole-2,5-dione moiety can engage with targets integral to lipid metabolism and accumulation within macrophages. nih.govresearchgate.net

Modulation of Signaling Pathways (e.g., anti-inflammatory, antioxidant)

The this compound framework is associated with significant modulatory effects on cellular signaling pathways, particularly those related to inflammation and oxidative stress. The pyrrole ring is a component of many compounds noted for their anti-inflammatory properties. derpharmachemica.com

Studies on structurally related pyrrole-2,5-dione derivatives have demonstrated potent anti-inflammatory and antioxidant activities in vitro. In one study, a lead compound from a series of 1H-pyrrole-2,5-dione derivatives was shown to inhibit the accumulation of lipids in macrophages and, in a concentration-dependent manner, reduce the secretion of inflammatory and oxidative stress markers, including Lactate Dehydrogenase (LDH), Malondialdehyde (MDA), Tumor Necrosis Factor-alpha (TNF-α), and Reactive Oxygen Species (ROS). nih.govresearchgate.net

The anti-inflammatory mechanisms of pyrrole derivatives can be quite specific. For example, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone, a pyrrole-derivative of chalcone (B49325), was found to inhibit lipopolysaccharide (LPS)-induced inflammatory responses by blocking the phosphorylation of key upstream kinases such as Src and Syk. nih.gov This action prevents the degradation of IκBα, thereby inhibiting the activation of the NF-κB signaling pathway, a central regulator of inflammation. nih.gov Furthermore, other pyrrole derivatives have been identified as inhibitors of cyclo-oxygenase (COX-1 and COX-2) enzymes, which are critical for the production of prostaglandins, key mediators of inflammation. mdpi.com Some N-pyrrolylcarboxylic acids have been reported as potent and selective COX-2 inhibitors. nih.gov

Antimicrobial and Antifungal Mechanisms

The pyrrole-2,5-dione structure is a recurring motif in compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. mdpi.comuobasrah.edu.iq

Inhibition of Bacterial Growth (Gram-positive and Gram-negative)

Derivatives containing the pyrrole or pyrrolidinedione core have been evaluated against a range of pathogenic bacteria, demonstrating activity against both Gram-positive and Gram-negative strains. The antibacterial efficacy is often influenced by the nature of the substituents on the core ring structure. mdpi.com For example, pyrrolomycins, which are naturally occurring halogenated pyrrole compounds, are active against Gram-positive pathogens like Staphylococcus aureus and Bacillus anthracis, as well as Gram-negative bacteria such as Escherichia coli and Salmonella typhi. mdpi.com

Synthetic derivatives have also shown significant promise. In one study, newly synthesized 2,5-pyrrolidinedione derivatives displayed notable antibacterial activity. uobasrah.edu.iq Similarly, other research has shown that various pyrrole derivatives can inhibit the growth of S. aureus (Gram-positive) and E. coli (Gram-negative). scielo.org.mx The search for novel bacterial agents has led to the development of pyrrole-containing compounds that target essential bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov

Antibacterial Activity of Selected Pyrrole and Pyrrolidinedione Derivatives
Compound TypeBacterial StrainGram TypeActivity/ResultReference
2,5-Pyrrolidinedione Derivatives (5a, 5g)Enterococcus faecalisGram-positiveGood MIC values (0.25 µM) uobasrah.edu.iq
Pyrrolomycin AStaphylococcus aureusGram-positiveActive (MIC range 0.55–69.1 µM) mdpi.com
Pyrrolomycin BStaphylococcus aureusGram-positiveActive (MIC range 0.28–35.11 µM) mdpi.com
Pyrrole Derivative (3d)Escherichia coliGram-negativeEquipotent activity to Ciprofloxacin (100 µg/mL) scielo.org.mx
Pyrrole Derivative (3d)Staphylococcus aureusGram-positiveEquipotent activity to Ciprofloxacin (100 µg/mL) scielo.org.mx
Nitro-PyrrolomycinsPseudomonas aeruginosaGram-negativeImproved bactericidal concentration vs natural compounds nih.gov

Inhibition of Fungal Growth and Specific Targets (e.g., chitin (B13524) and β(1,3)glucan biosynthesis)

The antifungal potential of the pyrrole-2,5-dione class is well-documented. mdpi.com Many N(1)-substituted 1H-pyrrole-2,5-dione derivatives possess antifungal properties. mdpi.com Studies have demonstrated the efficacy of these compounds against clinically relevant fungi. For instance, certain 2,5-pyrrolidinedione derivatives showed potent activity against Candida albicans, with MIC values as low as 0.125 µM. uobasrah.edu.iq Other synthetic pyrrole derivatives have also displayed significant activity against C. albicans and Aspergillus niger. scielo.org.mx

A key strategy in developing selective antifungal agents is to target structures unique to fungi, such as the cell wall. Chitin is a critical polysaccharide in the fungal cell wall, making its biosynthetic enzyme, chitin synthase (CHS), an attractive target. mdpi.com The maleimide structure, which is chemically equivalent to 1H-pyrrole-2,5-dione, is a known scaffold for CHS inhibitors. mdpi.com The inhibition of chitin synthesis leads to deleterious effects on fungal cell integrity. nih.gov

Another essential and specific component of the fungal cell wall is β(1,3)-glucan. The enzyme responsible for its synthesis, 1,3-beta-glucan synthase, is the target of the echinocandin class of antifungal drugs. wikipedia.org This enzyme catalyzes the polymerization of glucose to form the glucan backbone, a process vital for fungal survival. nih.gov The development of compounds that inhibit either chitin or β(1,3)-glucan biosynthesis represents a promising avenue for new antifungal therapies. nih.govnih.gov

Antifungal Activity of Selected Pyrrole and Pyrrolidinedione Derivatives
Compound TypeFungal StrainActivity/ResultReference
2,5-Pyrrolidinedione Derivatives (5a, 5g)Candida albicansGood MIC values (0.125 µM and 0.25 µM) uobasrah.edu.iq
Pyrrole Derivative (3c)Candida albicansHighly active compared to Clotrimazole (100 µg/mL) scielo.org.mx
Pyrrole Derivative (3e)Aspergillus nigerEquipotent activity to Clotrimazole (100 µg/mL) scielo.org.mx
Phenylpyrrole-Substituted Tetramic Acid (6h)Botrytis cinereaHigh activity (82.2% inhibition) mdpi.com

Antiviral Activity (In Vitro Models)

Pre-clinical Studies in Animal Models (excluding human clinical trial data)

The therapeutic potential of compounds containing the pyrrole-2,5-dione scaffold has been validated in pre-clinical animal models for various conditions. In the context of oncology, derivatives of 4-amino-3-chloro-1H-pyrrole-2,5-dione, which were designed as EGFR and VEGFR2 inhibitors, have been shown to inhibit the growth of tumors in vivo. nih.gov This demonstrates that the biological activity observed in cell lines can translate to efficacy in a whole-organism setting.

Furthermore, the anti-inflammatory properties of pyrrole-based compounds have also been confirmed in animal models. A study on fused pyrrole derivatives, specifically pyrrolopyridines, identified compounds with promising in vivo anti-inflammatory activity in a carrageenan-induced paw edema model in rats. nih.gov These findings underscore the potential of the pyrrole-2,5-dione chemical class in developing new therapeutic agents, with demonstrated activity in preclinical animal studies for both cancer and inflammatory diseases.

Proof-of-Concept Studies in Disease Models (e.g., anti-inflammatory activity in animal models)

The anti-inflammatory potential of compounds structurally related to this compound has been demonstrated in established animal models of inflammation. A notable example is the investigation of a series of maleimide derivatives bearing a benzenesulfonamide (B165840) moiety, which share the core N-substituted maleimide structure. These compounds were evaluated for their in vivo anti-inflammatory effects using the carrageenan-induced rat paw edema model, a standard and highly reproducible assay for acute inflammation. nih.govmdpi.com

In a key study, several N-(4-sulfamoylphenyl)maleimide derivatives with various substitutions on the maleimide ring were synthesized and tested. nih.gov The results indicated that specific substitutions on the phenyl ring of the maleimide structure could lead to potent anti-inflammatory activity. Notably, compounds with electron-withdrawing groups on the phenyl ring attached to the maleimide nitrogen were found to be particularly effective. nih.gov The anti-inflammatory response was quantified by measuring the reduction in paw edema volume at different time points after the induction of inflammation. The study also explored the underlying mechanism by assessing the compounds' ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. Several of the tested compounds exhibited selective inhibition of COX-2, an enzyme isoform that is upregulated during inflammation. nih.gov

The table below summarizes the in vivo anti-inflammatory activity of selected maleimide derivatives from the aforementioned study.

CompoundAnimal ModelKey FindingsCOX-2 Inhibition (IC50)Reference
4-((3,4-dichloro-2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)benzenesulfonamideCarrageenan-induced rat paw edemaShowed significant in vivo anti-inflammatory activity.44.52 µM nih.gov
4-(3-(4-chlorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl)benzenesulfonamideCarrageenan-induced rat paw edemaDemonstrated potent in vivo anti-inflammatory effects.47.64 µM nih.gov
4-(3-(4-methoxyphenyl)-4-oxo-2-thioxoimidazolidin-1-yl)benzenesulfonamideCarrageenan-induced rat paw edemaExhibited strong in vivo anti-inflammatory properties.55.40 µM nih.gov
4-(3-(4-fluorophenyl)-4-oxo-2-thioxoimidazolidin-1-yl)benzenesulfonamideCarrageenan-induced rat paw edemaDisplayed notable in vivo anti-inflammatory activity.49.66 µM nih.gov

Mechanism-Focused Investigations in Ex Vivo Tissues

While specific ex vivo tissue studies on this compound are not readily found in the literature, valuable mechanistic insights can be drawn from in vitro studies on closely related compounds, particularly those investigating their effects on inflammatory pathways in isolated primary cells. These studies serve as a crucial bridge between in vitro assays and whole-animal models.

Research on a series of 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives has shed light on their potential anti-inflammatory mechanisms at the cellular level. mdpi.com In one study, these compounds were evaluated for their ability to modulate the production of pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs). mdpi.com PBMCs, which include key immune cells like lymphocytes and monocytes, were stimulated with lipopolysaccharide (LPS) or anti-CD3 antibodies to mimic an inflammatory response.

The study revealed that several of the 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives significantly inhibited the proliferation of stimulated PBMCs. mdpi.com Furthermore, the most promising compounds were found to strongly suppress the production of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). mdpi.com These cytokines are pivotal in orchestrating the inflammatory cascade, and their inhibition is a key target for many anti-inflammatory therapies. The strongest inhibitory effects on cytokine production were observed with the most potent anti-inflammatory compound identified in the series. mdpi.com

The findings from these in vitro investigations on human immune cells are summarized in the table below.

Compound ClassExperimental SystemKey Mechanistic FindingsReference
3,4-dimethyl-1H-pyrrole-2,5-dione derivativesHuman Peripheral Blood Mononuclear Cells (PBMCs)Inhibited the proliferation of anti-CD3-stimulated PBMCs. The most potent compounds showed the strongest inhibition. mdpi.com
3,4-dimethyl-1H-pyrrole-2,5-dione derivativesHuman Peripheral Blood Mononuclear Cells (PBMCs)The most promising anti-inflammatory compound demonstrated the strongest inhibition of pro-inflammatory cytokine production (IL-6 and TNF-α). mdpi.com

These cellular-level investigations provide a strong rationale for the future exploration of this compound and its analogues in more complex ex vivo tissue models to further elucidate their molecular mechanisms of action in a tissue-specific context.

Polymer Chemistry and High-Performance Materials

The dual functionality of this compound allows it to be incorporated into various polymer architectures, contributing to the development of materials with enhanced thermal, mechanical, and functional properties.

The electron-deficient double bond within the maleimide ring of this compound makes it susceptible to free-radical polymerization. As a monomer, it can undergo homopolymerization to form poly(N-(3-acetylphenyl)maleimide). Research on structurally similar monomers, such as N-(3-acetyl-4-carboxy-phenyl)-maleimide, has demonstrated that N-substituted maleimides bearing acetylphenyl groups can be successfully polymerized using radical initiators like azobisisobutyronitrile (AIBN) researchgate.net. The resulting homopolymers are noted for their rigid backbones, which typically imparts high thermal stability.

Furthermore, this compound is an excellent candidate for copolymerization with electron-rich donor monomers, such as styrene, vinyl ethers, and N-vinylpyrrolidone kpi.uavcu.edu. In these reactions, maleimides often act as electron-accepting monomers, promoting the formation of alternating copolymers kpi.ua. This alternating tendency allows for precise control over the polymer microstructure and resulting properties. The incorporation of the acetylphenyl group can influence the polymerization kinetics and the properties of the final copolymer, such as its glass transition temperature (Tg) and solubility. Electron-withdrawing substituents on the N-phenyl ring can increase the rate of copolymerization with electron-donor monomers vcu.edu.

Table 1: Representative Polymerization Conditions for N-Aryl Maleimides
Monomer SystemInitiatorSolventTemperature (°C)Resulting PolymerReference
N-(3-acetyl-4-carboxy-phenyl)-maleimideAIBNTetrahydrofuran (B95107) (THF)60Homopolymer researchgate.net
N-phenylmaleimide / StyreneAIBN1,4-Dioxane60Alternating Copolymer vcu.edu
N-substituted maleimide / Vinyl EtherUV RadiationNone (Bulk)Room TempAlternating Copolymer kpi.ua
N-(4-hydroxyphenyl) maleimideBenzoyl PeroxideN/AN/AHomopolymer ekb.egajchem-a.com

The maleimide group is a key functional unit in the formulation of high-performance thermosetting polymers, particularly bismaleimide (BMI) resins polymerinnovationblog.compatsnap.com. These materials are renowned for their exceptional thermal stability, mechanical strength, and resistance to harsh environments patsnap.comevonik.com. While this compound is a monomaleimide, it can be used to modify or functionalize other polymers, which can then be crosslinked. More commonly, bismaleimide analogues, where two maleimide units are linked by a stable bridge, are used as primary crosslinking agents wikipedia.org.

The curing of BMI resins occurs via addition polymerization reactions across the maleimide double bond at elevated temperatures (typically 200–250°C), without the release of volatile byproducts polymerinnovationblog.com. This process forms a dense, highly crosslinked polymer network. This network structure is responsible for the material's high glass transition temperature (Tg) and robust performance at elevated temperatures evonik.com. BMI resins are widely used in structural adhesives, and as matrix resins for fiber-reinforced composites in the aerospace and electronics industries polymerinnovationblog.compatsnap.comderpharmachemica.com.

Table 2: Typical Properties of Cured Bismaleimide (BMI) Resins
PropertyTypical ValueSignificanceReference
Glass Transition Temperature (Tg)> 250 °CExcellent high-temperature performance evonik.com
Service TemperatureUp to 250 °CSuitable for demanding aerospace and electronic applications patsnap.com
Mechanical StrengthHighProvides structural integrity and load-bearing capacity patsnap.com
Curing MechanismAddition PolymerizationNo volatile byproducts, leading to low void content polymerinnovationblog.com
Chemical ResistanceGoodDurable in the presence of solvents and corrosive agents patsnap.com

A significant application for maleimide-functionalized compounds is in the creation of self-healing polymers based on reversible covalent chemistry researchgate.net. The maleimide group acts as an excellent dienophile in the Diels-Alder reaction, a [4+2] cycloaddition that can form thermally reversible crosslinks when paired with a suitable diene, most commonly furan (B31954) researchgate.netnih.govbournemouth.ac.uk.

In these systems, a polymer backbone is functionalized with furan groups, and a bismaleimide or a maleimide-functionalized crosslinker, conceptually similar to this compound, is used to form the network. At moderate temperatures (e.g., 60-80°C), the furan and maleimide groups react to form Diels-Alder adducts, creating a stable, crosslinked network mdpi.com. Upon heating to higher temperatures (e.g., >110°C), the reverse (retro-Diels-Alder) reaction occurs, breaking the crosslinks and allowing the material to flow or soften nih.govmdpi.com. When the material is cooled, the Diels-Alder reaction proceeds again, reforming the crosslinks and restoring the material's mechanical properties nih.gov. This cycle of breaking and reforming bonds allows the material to heal cracks and damage repeatedly researchgate.netmdpi.comepa.gov. The healing efficiency can be tuned by adjusting the ratio of furan to maleimide groups and the molecular architecture of the polymer network bournemouth.ac.ukmdpi.com.

Polymers derived from maleimides, broadly classified as polyimides, are recognized as high-performance materials used in demanding engineering applications, including protective coatings and advanced resins electronics.torayube.com. These materials are valued for their outstanding thermal stability, dimensional stability (low coefficient of thermal expansion), excellent dielectric properties for electrical insulation, and high resistance to chemicals and radiation ube.comsemanticscholar.orgazom.comud-machine.com.

Maleimide-based resins can be formulated into coatings for microelectronics, providing insulation and protection for semiconductor chips electronics.torayazom.com. They are also used in the aerospace industry for components that must withstand extreme temperatures wikipedia.org. Maleimides can also be incorporated into other resin systems, such as epoxy resins, to enhance their properties derpharmachemica.com. For instance, reacting a maleimide with an epoxy resin can produce a hybrid polymer that combines the adhesion and toughness of epoxies with the superior thermal resistance of polyimides derpharmachemica.comresearchgate.net. The resulting materials are suitable for use as matrices in advanced composites and as high-temperature adhesives derpharmachemica.com.

Bioconjugation Chemistry

The high reactivity and specificity of the maleimide group make it one of the most widely used functional groups for bioconjugation, the process of chemically linking molecules to biomolecules such as proteins and peptides.

The primary application of maleimides in bioconjugation is their highly selective reaction with thiol (sulfhydryl) groups lifetein.comlumiprobe.comwindows.netbiosyn.com. In proteins and peptides, the amino acid cysteine contains a side chain with a thiol group, which is a prime target for modification. The reaction proceeds via a Michael addition, where the nucleophilic thiol attacks the electron-poor double bond of the maleimide ring, forming a stable covalent thioether bond biosyn.commdpi.comresearchgate.net.

This reaction is highly efficient and specific under mild, physiological conditions, typically in a pH range of 7.0-7.5, which is crucial for maintaining the structure and function of the biomolecule lifetein.comresearchgate.net. At this pH, a portion of the thiol groups exist as the more nucleophilic thiolate anion, facilitating the reaction researchgate.net. The specificity of the maleimide-thiol reaction allows for the precise attachment of labels, drugs, or other moieties to specific cysteine residues on a protein or peptide surface ucl.ac.uk. Disulfide bonds within proteins must first be reduced to free thiols using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) before they can react with the maleimide lumiprobe.comwindows.net. While generally stable, the resulting thioether linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, an aspect considered in the design of certain drug delivery systems mdpi.comnih.gov.

Table 3: General Protocol for Thiol-Maleimide Bioconjugation
StepProcedurePurposeReference
1. Biomolecule PreparationDissolve the thiol-containing protein/peptide in a degassed buffer (e.g., PBS, HEPES) at pH 7.0-7.5.To prepare the biomolecule for reaction in an oxygen-free, pH-controlled environment. windows.net
2. Disulfide Reduction (if needed)Add a reducing agent like TCEP to the solution and incubate.To cleave any disulfide bonds and generate free, reactive thiol groups. lumiprobe.comwindows.net
3. Maleimide Reagent PreparationDissolve this compound in a compatible organic solvent (e.g., DMSO, DMF).To solubilize the maleimide reagent for addition to the aqueous buffer. windows.net
4. Conjugation ReactionAdd the maleimide solution to the biomolecule solution (typically in molar excess) and react at room temperature or 4°C.To allow the specific reaction between the maleimide and thiol groups to form a stable thioether bond. lifetein.comwindows.net
5. PurificationPurify the resulting conjugate using methods like gel filtration or chromatography (HPLC, FPLC).To remove unreacted maleimide reagent and other byproducts. lifetein.comwindows.net

An exploration of the chemical compound This compound reveals its significant potential in various technological and scientific domains. This N-aryl maleimide derivative, characterized by a phenyl ring substituted with an acetyl group and a reactive pyrrole-2,5-dione (maleimide) core, is part of a class of compounds extensively utilized for their unique chemical properties. This article focuses on its applications in materials science, the development of molecular sensors, and its role in catalysis and ligand design.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Methodologies

The development of efficient and environmentally benign synthetic routes is a cornerstone of modern chemistry. Future research on 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione is expected to focus on sustainable and atom-economical approaches, moving away from traditional methods that often involve harsh conditions and generate significant waste.

Sustainable and Atom-Economical Syntheses

Traditional syntheses of N-aryl maleimides often involve a two-step process starting from maleic anhydride (B1165640) and an appropriate aniline (B41778), followed by a dehydration step that can have a low atom economy. tandfonline.comresearchgate.net Future methodologies will likely prioritize direct, one-pot syntheses that are both atom-efficient and utilize greener reaction conditions.

Recent advancements in the synthesis of related compounds have highlighted several promising avenues:

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly reduce reaction times and improve yields in the synthesis of N-aryl maleimides, often under solvent-free conditions. researchgate.netsemanticscholar.org This approach offers a more energy-efficient alternative to conventional heating. tandfonline.com

Solvent-Free Reactions: Grinding methods and other solventless techniques are gaining traction for their environmental benefits. tandfonline.comresearchgate.net These methods reduce the use of hazardous organic solvents, aligning with the principles of green chemistry.

Catalytic Approaches: The development of novel catalysts could enable more efficient and selective syntheses. For instance, organocatalytic strategies are being explored for the synthesis of N-aryl imides under mild conditions. chemrxiv.org Research into ruthenium-catalyzed atom-economical synthesis of cyclic imides from diols and amines also presents a potential pathway. kaist.ac.kr

Synthetic MethodKey AdvantagesChallenges
Microwave-Assisted SynthesisReduced reaction times, improved yields, energy efficiencyScalability can be a concern
Solvent-Free ReactionsEnvironmentally friendly, reduced wasteMay not be suitable for all substrates
Catalytic ApproachesHigh efficiency and selectivity, mild reaction conditionsCatalyst cost and removal can be issues

Flow Chemistry Approaches

Flow chemistry is emerging as a powerful tool for the synthesis of fine chemicals and pharmaceuticals. Its advantages include enhanced safety, better process control, and ease of scalability. For the synthesis of this compound and its analogs, flow chemistry could offer several benefits:

Improved Safety: Continuous flow reactors handle smaller volumes of reactants at any given time, reducing the risks associated with exothermic reactions or hazardous intermediates.

Precise Control: Flow systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities.

While the application of flow chemistry to N-aryl maleimide (B117702) synthesis is still in its early stages, its potential for producing these compounds in a more efficient, consistent, and scalable manner is significant.

Advanced Computational Modeling Integration

Computational tools are becoming indispensable in modern drug discovery and materials science. For this compound, the integration of advanced computational modeling will be crucial for accelerating the discovery of new applications and understanding its mechanism of action.

Machine Learning and AI for Property Prediction and Drug Design

For this compound, AI and ML could be applied to:

Predict Biological Activity: ML models can be trained on existing data for N-aryl maleimides to predict the potential biological activities of new derivatives, including their efficacy as kinase inhibitors. oncodesign-services.comnih.gov

Optimize Physicochemical Properties: AI algorithms can guide the design of analogs with improved ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. researchgate.netiapchem.org

De Novo Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space around the this compound scaffold. novalix.com

The use of automated machine learning (AutoML) can further streamline the process of building predictive models for ADMET properties. researchgate.net

AI/ML ApplicationPotential Impact on this compound Research
Biological Activity PredictionFaster identification of promising therapeutic candidates
ADMET Property OptimizationDesign of drug candidates with better pharmacokinetic profiles
De Novo DesignDiscovery of novel compounds with enhanced efficacy and safety

Big Data Analysis in Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule influences its biological activity. collaborativedrug.com The increasing availability of large chemical and biological datasets, coupled with advanced data analysis techniques, is enabling more comprehensive SAR studies.

For this compound, big data analysis could be used to:

Identify Key Structural Features: By analyzing large datasets of related compounds, researchers can identify the key structural motifs responsible for a particular biological activity.

Develop Predictive Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the activity of new compounds based on their structural features. nih.gov

Guide Lead Optimization: SAR insights can guide the rational design of more potent and selective analogs of this compound.

The integration of high-throughput screening data with computational analysis will be crucial for building robust SAR models for this class of compounds.

Discovery of New Biological Targets and Mechanisms

The maleimide scaffold is a versatile pharmacophore, and N-aryl maleimides have shown a wide range of biological activities. tandfonline.commdpi.com Future research on this compound will likely uncover new biological targets and mechanisms of action.

Based on the activities of related compounds, potential areas of investigation include:

Kinase Inhibition: Many N-aryl maleimides are known to be potent kinase inhibitors, a class of drugs that has been successful in cancer therapy. The 3-acetylphenyl substituent could provide specific interactions within the ATP-binding site of certain kinases.

Antimicrobial Activity: The maleimide structure is a promising scaffold for the development of novel antimicrobial agents. tandfonline.com

Enzyme Inhibition: N-substituted maleimides have been investigated as selective inhibitors of enzymes such as monoglyceride lipase (B570770) (MGL). ucl.ac.be

Bioconjugation: N-aryl maleimides are used in bioconjugation to link molecules to proteins, particularly at cysteine residues. mdpi.comnih.gov The specific properties of this compound could be exploited for developing novel antibody-drug conjugates (ADCs) or diagnostic probes.

The exploration of these and other potential biological targets will be driven by a combination of high-throughput screening, computational target prediction, and detailed mechanistic studies.

Phenotypic Screening for Unbiased Target Identification

Phenotypic screening, an approach that identifies substances inducing a particular biological effect without prior knowledge of the molecular target, represents a powerful strategy for discovering novel therapeutics. The pyrrole-2,5-dione core, present in this compound, is a feature of various bioactive molecules. For instance, certain N-substituted maleimides have demonstrated antimicrobial and cytostatic activities, suggesting their potential as starting points for drug discovery.

Future research could involve screening this compound across a diverse range of cellular and organismal models to identify novel phenotypes. Its potential to modulate cellular processes could be systematically evaluated in assays measuring cell proliferation, differentiation, migration, and apoptosis. Should a desirable phenotype be observed, the compound's structure, particularly the reactive maleimide ring, offers a direct route for subsequent target identification studies.

Table 1: Potential Phenotypic Screens for this compound

Screening ModelPotential Phenotypic ReadoutTherapeutic Area
Cancer cell linesInhibition of cell growth, induction of apoptosisOncology
Bacterial culturesInhibition of bacterial growthInfectious Diseases
Fungal culturesInhibition of fungal growthInfectious Diseases
Immune cellsModulation of cytokine productionImmunology
Neuronal cellsPromotion of neurite outgrowthNeuroscience

Omics-Based Approaches in Mechanistic Biology

Once a bioactive compound is identified through phenotypic screening, the next critical step is to elucidate its mechanism of action. Omics technologies, such as proteomics, genomics, and metabolomics, provide a comprehensive view of the molecular changes within a biological system upon compound treatment. These approaches are instrumental in identifying the protein targets and pathways modulated by the compound.

For a molecule like this compound, its inherent reactivity could be leveraged for target identification using chemical proteomics. The maleimide group can form covalent bonds with nucleophilic residues, such as cysteine, on proteins. This property allows for the "tagging" of protein targets, which can then be isolated and identified using mass spectrometry. A proteomics-based approach would involve treating cells or cell lysates with the compound, followed by enrichment and identification of covalently modified proteins to pinpoint its direct binding partners.

Integration into Multi-Functional Materials and Devices

The field of materials science is continually seeking novel molecules to create "smart" materials with tunable properties that respond to external stimuli. The maleimide functional group is a versatile building block in polymer chemistry, capable of participating in a variety of polymerization and cross-linking reactions.

The incorporation of this compound into polymer backbones or as a cross-linking agent could lead to the development of novel smart materials. The acetyl group on the phenyl ring provides a site for further chemical modification, allowing for the introduction of responsive moieties. For example, it could be functionalized with environmentally sensitive groups that alter the material's properties, such as swelling, conductivity, or optical characteristics, in response to changes in pH, temperature, or light. Maleimide-containing polymers are recognized for their potential in creating high-performance macromolecular systems, including self-healing materials and high-temperature thermosets. specificpolymers.com

Bio-inspired materials aim to mimic the sophisticated structures and functions found in nature. The maleimide group's ability to react selectively with thiols is a cornerstone of bioconjugation chemistry, a process that emulates biological recognition and binding. This reactivity could be harnessed to create bio-inspired materials. For instance, polymers functionalized with this compound could be used to create hydrogels that can be cross-linked in the presence of thiol-containing peptides or proteins, mimicking the dynamic nature of the extracellular matrix. Such materials could find applications in tissue engineering and regenerative medicine.

Chemical Biology Tools and Probes

The development of chemical tools and probes is essential for dissecting complex biological processes. The unique reactivity of the maleimide scaffold makes it an excellent candidate for the design of such tools.

Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy that utilizes reactive chemical probes to assess the functional state of enzymes in complex biological systems. nanosoftpolymers.comfrontiersin.org An ABPP probe typically consists of a reactive group that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection.

The maleimide moiety in this compound can serve as the reactive group, or "warhead," of an ABPP probe, targeting enzymes with reactive cysteine residues in their active sites, such as certain proteases, kinases, and phosphatases. The acetylphenyl portion of the molecule could be modified to incorporate a reporter tag, such as a fluorophore or a biotin handle for enrichment. Such probes would enable the profiling of enzyme activities in health and disease, aiding in drug discovery and biomarker identification. The development of maleimide-based probes is a well-established strategy in bioconjugation and chemical biology. nih.gov

Table 2: Components of a Potential ABPP Probe Derived from this compound

Probe ComponentFunctionCorresponding Moiety in Derivative
Reactive GroupCovalently binds to the enzyme active sitePyrrole-2,5-dione (Maleimide)
Specificity ElementDirects the probe to a specific enzyme classThe 1-(3-Acetyl-phenyl) group can be modified to enhance specificity
Reporter TagEnables detection and identification of labeled proteinsAttached via chemical modification of the acetyl group (e.g., fluorophore, biotin)

Photoaffinity Labeling Strategies

Photoaffinity labeling (PAL) is a powerful biochemical method used to identify and characterize molecular interactions, particularly between small molecules and their protein targets. nih.govresearchgate.net This technique utilizes a photoaffinity probe, a molecule that can bind to a target and, upon activation by light, form a stable covalent bond with it. nih.gov This process allows for the "trapping" and subsequent identification of binding partners, including transient or low-affinity interactions that are often difficult to study with other methods. nih.govdomainex.co.uk The compound This compound represents a class of bifunctional reagents with significant potential for designing sophisticated photoaffinity labeling strategies.

The utility of this compound in this context stems from its unique combination of two distinct reactive chemical moieties within a single molecular framework: a maleimide group and an acetylphenyl group.

The Maleimide Moiety (pyrrole-2,5-dione): The maleimide functional group is widely employed in bioconjugation chemistry due to its high reactivity and selectivity for thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. nbinno.com Under mild physiological conditions, the maleimide group readily undergoes a Michael addition reaction with a thiol to form a stable thioether bond. wikipedia.org This cysteine-specific reactivity allows for the precise and covalent attachment of the probe to a target protein at a defined location, a cornerstone of modern chemical biology. researchgate.netnih.gov

The Acetylphenyl Moiety: The acetylphenyl group serves as the photoreactive component of the molecule. It functions similarly to benzophenone, a classic and widely used photo-crosslinker in PAL studies. nih.govwikipedia.org Upon exposure to UV light (typically around 350-360 nm), the benzophenone-like carbonyl group is excited to a reactive triplet state. This diradical intermediate is capable of abstracting a hydrogen atom from a nearby C-H bond of an amino acid residue, resulting in the formation of a new, stable carbon-carbon covalent bond. nih.gov This crosslinking reaction is relatively non-specific regarding the amino acid side chain it reacts with, making it effective at capturing binding partners in close proximity.

The dual functionality of this compound enables a two-stage labeling strategy. First, the maleimide can be used to selectively conjugate the probe to a specific cysteine residue on a protein of interest. This creates a "baited" protein. Subsequently, upon UV irradiation, the acetylphenyl group can be activated to covalently crosslink to interacting molecules (e.g., other proteins, nucleic acids, or small molecule ligands) that are spatially close to the initial conjugation site. This approach can be invaluable for mapping protein-protein interaction interfaces or identifying components of larger biological complexes.

Table 1: Functional Components of this compound for Photoaffinity Labeling

Functional GroupChemical StructureRole in PAL StrategyReaction TypeTarget Residue(s)
Maleimide1H-Pyrrole-2,5-dioneCovalent ConjugationMichael AdditionCysteine (Thiol)
Acetylphenyl1-(phenyl)ethan-1-onePhoto-activated CrosslinkingHydrogen AbstractionVarious (C-H bonds)

Emerging research directions could involve synthesizing derivatives of this compound to fine-tune its properties. For instance, altering the linker region between the maleimide and acetylphenyl groups could provide control over the crosslinking distance, allowing for the probing of interactions at different spatial resolutions. Furthermore, incorporating a reporter tag, such as a fluorophore or a biotin handle, would facilitate the detection and isolation of the crosslinked complexes for subsequent analysis by techniques like mass spectrometry.

Table 2: Comparison of Common Photoreactive Groups in PAL

Photoreactive GroupPrecursorReactive IntermediateActivation Wavelength (nm)AdvantagesLimitations
Phenyl AzideR-N₃Nitrene254 - 300Small size, easy to synthesize. nih.govShorter wavelength can damage biomolecules; potential for rearrangements. nih.gov
BenzophenoneR-CO-PhDiradical (Triplet)350 - 360Stable to ambient light; longer wavelength minimizes sample damage. mdpi.comLarger size may disrupt binding; requires C-H bond for reaction.
DiazirineR-CHN₂Carbene350 - 380Smallest photoreactive group; highly reactive carbene. mdpi.comCan be chemically unstable; synthesis can be complex. mdpi.com

The strategic application of bifunctional probes like this compound offers a sophisticated tool for chemical biologists to dissect complex biological systems. By combining site-specific conjugation with photo-inducible crosslinking, these reagents can provide detailed insights into the structure and composition of molecular assemblies within the cellular environment.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly used to functionalize pyrrole-2,5-dione derivatives like 1-(3-Acetyl-phenyl)-pyrrole-2,5-dione for biomedical applications?

  • The compound can be synthesized via nucleophilic substitution or cycloaddition reactions. For example, maleimide-based reagents (e.g., 1-[3-(2-[¹⁸F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione) are synthesized using "Radio-Fluori" technology, where ¹⁸F is introduced via chemoselective fluorination of precursors under mild conditions. This method ensures high radiochemical yield (>90%) and purity, critical for peptide/protein labeling .

Q. How is the structural integrity of this compound validated in experimental settings?

  • Techniques include NMR (¹H/¹³C), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For analogs like MI-1 (a chlorobenzyl-substituted derivative), NMR confirmed substituent positions (e.g., δ 7.2–7.4 ppm for aromatic protons), while HRMS matched theoretical and observed molecular masses (e.g., [M+H]⁺ = 432.1 Da) .

Advanced Research Questions

Q. What mechanisms underlie the pro-apoptotic activity of this compound derivatives in cancer models?

  • Derivatives like MI-1 induce mitochondrial apoptosis via caspase-3 activation (2.5-fold increase at 10 µM) and downregulation of Bcl-2 (40% reduction). DNA damage is quantified via alkaline comet assay (tail moment = 15.2 ± 2.1 in treated HCT116 cells vs. 1.8 ± 0.3 in controls). These effects correlate with elevated EndoG and Apaf1 levels, suggesting intrinsic apoptotic pathway activation .

Q. How do structural modifications (e.g., halogenation, aryloxy substitutions) influence the bioactivity of pyrrole-2,5-dione scaffolds?

  • Substitutions at the 3- and 4-positions significantly modulate activity. For example:

  • Anticonvulsant analogs : 4-Bromophenyloxy substitution (IC₅₀ = 5.2 mM for GABA transaminase inhibition) outperforms salicyldehyde derivatives (IC₅₀ = 6.2 mM) due to enhanced electron-withdrawing effects .
  • Anticancer analogs : Chloro and trifluoromethyl groups in MI-1 improve PKC inhibition (Ki = 0.8 µM) and cellular uptake (logP = 2.1) compared to non-halogenated analogs .

Q. What analytical strategies resolve contradictions in biological data (e.g., cytotoxicity vs. specificity) for pyrrole-2,5-dione derivatives?

  • Dose-response profiling (e.g., IC₅₀ = 5–50 µM across cell lines) combined with off-target assays (e.g., kinase selectivity screens) clarifies specificity. For instance, MI-1 shows 10-fold selectivity for HCT116 over normal fibroblasts (IC₅₀ = 50 µM vs. >100 µM). Mechanistic studies (e.g., siRNA knockdown of Apaf1) confirm pathway-specific effects .

Q. How are pyrrole-2,5-dione derivatives optimized for in vivo stability and target engagement?

  • Strategies include:

  • Prodrug design : Esterification of carboxylic acid groups (e.g., 1-(4-acetylphenyl)-3-aryloxy derivatives) improves oral bioavailability (AUC = 12 µg·h/mL vs. 3 µg·h/mL for parent compounds) .
  • Radiolabeling : ¹⁸F-labeled analogs use maleimide-thiol conjugation (t₁/₂ = 110 min in serum), enabling PET imaging of target tissues .

Methodological Considerations

Q. What in vitro assays are critical for evaluating the DNA-damaging potential of pyrrole-2,5-dione derivatives?

  • Key assays include:

  • Alkaline comet assay : Quantifies single-strand breaks (e.g., 80% DNA in comet tail at 20 µM MI-1) .
  • Diphenylamine assay : Measures DNA fragmentation (e.g., 45% fragmentation in MI-1-treated cells vs. 8% in controls) .
  • γH2AX immunofluorescence : Detects double-strand breaks (e.g., 25 foci/nucleus post-treatment) .

Q. How are computational tools integrated into the design of pyrrole-2,5-dione-based inhibitors?

  • Molecular docking (e.g., AutoDock Vina) identifies key interactions:

  • MI-1 binds PKC’s ATP pocket via hydrogen bonds (Arg249, Glu246) and hydrophobic contacts (Leu251, Val268) .
    • QSAR models prioritize substituents with favorable steric/electronic parameters (e.g., Hammett σ = +0.78 for 4-CF₃ enhances activity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.